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Core Science & Biosynthesis

Foundational

D-Methionine Methyl Ester: Comprehensive Physicochemical Properties, Synthesis, and Applications in Drug Development

Executive Summary D-Methionine methyl ester, predominantly utilized and isolated as its hydrochloride salt (H-D-Met-OMe·HCl ), is a critical chiral building block in modern pharmaceutical development and peptide synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

D-Methionine methyl ester, predominantly utilized and isolated as its hydrochloride salt (H-D-Met-OMe·HCl ), is a critical chiral building block in modern pharmaceutical development and peptide synthesis. By masking the carboxylic acid moiety and leveraging the unnatural D-enantiomer, this compound provides researchers with a dual-advantage intermediate: it prevents unwanted side reactions during complex amidations and imparts profound proteolytic resistance to the final therapeutic agents. This technical guide explores the physicochemical properties, self-validating synthesis protocols, and mechanistic applications of D-Methionine methyl ester in drug discovery.

Physicochemical Properties

Understanding the baseline physical and chemical properties of H-D-Met-OMe·HCl is essential for predicting its behavior in organic solvents during solid-phase peptide synthesis (SPPS) or solution-phase coupling. The hydrochloride salt is vastly preferred over the free base due to its enhanced stability against auto-condensation.

PropertyValueReference
Chemical Name D-Methionine methyl ester hydrochloride[1]
CAS Number 69630-60-0[2]
Molecular Formula ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

[1]
Molecular Weight 199.70 g/mol [1]
Melting Point 149 - 150 °C[3]
Appearance White crystalline powder

Synthesis & Derivatization Workflows

The Causality of Esterification and Salt Formation

In peptide chemistry, the carboxyl group of an amino acid must be protected to direct the formation of an amide bond exclusively at the


-amine. Methyl esterification serves this purpose. However, converting D-Methionine to its free base methyl ester introduces a critical vulnerability: the nucleophilic free amine can attack the ester carbonyl of an adjacent molecule, leading to rapid intermolecular cyclization and the formation of diketopiperazines.

To circumvent this, the synthesis is deliberately driven to produce the hydrochloride salt . By keeping the amine protonated (


), it remains non-nucleophilic, rendering the monomer highly stable for long-term storage.
Protocol: Synthesis of D-Methionine Methyl Ester Hydrochloride

This protocol is designed as a self-validating system, ensuring high-purity yields without the need for complex chromatography.

  • Preparation & Inert Atmosphere: Suspend D-Methionine (1.0 eq) in anhydrous methanol (10 volumes) under an inert argon atmosphere.

    • Causality: Argon displaces oxygen, preventing the premature oxidation of the sensitive thioether side chain into a sulfoxide or sulfone.

  • In Situ Acid Generation: Cool the suspension to 0°C using an ice bath. Dropwise, add Thionyl Chloride (

    
    , 1.2 eq).
    
    • Causality: Rather than using aqueous acids,

      
       reacts violently with methanol to generate anhydrous HCl gas in situ. This strongly drives the Fischer esterification equilibrium forward while simultaneously protonating the amine to form the stable salt. The 0°C environment controls the highly exothermic reaction.
      
  • Reflux & Kinetic Driving: Gradually warm the mixture to room temperature, then heat to reflux for 4-6 hours.

    • Validation Step: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The complete disappearance of the baseline D-Met spot confirms total conversion.

  • Isolation via Precipitation: Concentrate the reaction mixture under reduced pressure to remove excess methanol and

    
    . Triturate the resulting viscous oil with cold, anhydrous diethyl ether.
    
    • Causality: The highly polar hydrochloride salt is insoluble in diethyl ether, forcing it to rapidly crash out of solution as a white crystalline solid.

  • Validation & Purity Check: Filter the crystals and dry under a high vacuum.

    • Validation Step: Confirm identity via

      
       NMR in 
      
      
      
      . The appearance of a sharp, distinct singlet at ~3.7 ppm validates the successful integration of the methyl ester group.

G A D-Methionine B Methanol + SOCl2 (0°C to Reflux) A->B Esterification C D-Met-OMe·HCl (Stable Salt) B->C Crystallization D Peptide Coupling (e.g., PyBOP, DIPEA) C->D Amine Deprotection E Bioactive Peptide D->E Target Synthesis

Workflow of D-Methionine esterification and subsequent peptide coupling.

Applications in Drug Development & Biochemistry

The strategic incorporation of H-D-Met-OMe·HCl into drug scaffolds is driven by two primary pharmacological goals: enhancing lipophilicity (via the methyl ester) and evading enzymatic degradation (via the D-stereocenter).

Class I Selective Histone Deacetylase (HDAC) Inhibitors

In the pursuit of targeted oncology treatments, researchers have utilized D-Methionine methyl ester hydrochloride as a foundational chiral building block to synthesize analogs of Thailandepsin A, a potent [4].

  • Mechanistic Choice: During the synthesis, H-D-Met-OMe·HCl is coupled with complex carboxylic acids using coupling reagents like PyBOP and the organic base DIPEA[4]. DIPEA is specifically chosen to neutralize the hydrochloride salt in situ, liberating the free amine just moments before PyBOP activates the carboxylic acid. This precise timing prevents auto-condensation and ensures high-yield directional coupling[4].

Antimicrobial ATP Synthase Inhibitors

The rise of multi-drug resistant ESKAPE pathogens has necessitated novel antibiotic mechanisms. H-D-Met-OMe·HCl is actively used in the synthesis of [5].

  • Mechanistic Choice: Through reductive amination with quinoline carbaldehydes, the D-Met-OMe moiety is attached to the drug core[5]. The D-enantiomer is strictly required because bacterial proteases are highly stereospecific for L-amino acids; therefore, the D-configuration renders the drug invisible to enzymatic cleavage. Simultaneously, the methyl ester significantly boosts the molecule's lipophilicity, allowing it to penetrate the notoriously impermeable Gram-negative bacterial envelope[5].

Pathway N1 D-Met-OMe Intermediate N2 Increased Lipophilicity N1->N2 Esterification N3 Proteolytic Resistance N1->N3 D-Enantiomer N4 Enhanced Permeability N2->N4 Drives N5 Extended Half-Life N3->N5 Drives N6 Optimized Pharmacokinetics N4->N6 Synergistic Action N5->N6 Synergistic Action

Mechanistic advantages of D-Met-OMe incorporation in drug design.

Handling, Stability, and Storage Protocols

To maintain the structural integrity of H-D-Met-OMe·HCl, strict environmental controls must be enforced based on its chemical vulnerabilities:

  • Storage Temperature (2–8 °C): The compound must be refrigerated[3]. Elevated temperatures provide the activation energy required for the methyl ester to undergo slow thermal degradation or hydrolysis if trace moisture is present.

  • Inert Atmosphere: Store under Nitrogen or Argon[3]. The sulfur atom in the thioether side chain is a soft nucleophile and is highly susceptible to atmospheric oxygen, which will irreversibly oxidize it to methionine sulfoxide.

  • Desiccation: The hydrochloride salt is hygroscopic. Exposure to ambient humidity will draw water into the crystal lattice, which can catalyze the hydrolysis of the ester bond back to the free carboxylic acid, ruining its utility as a protected intermediate.

References

  • Title: Methyl D-methioninate hydrochloride | C6H14ClNO2S | CID 12888616 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: SYNTHESIS AND BIOLOGICAL EVALUATIONS OF POTENT CLASS l SELECTIVE HISTONE DEACETYLASE INHIBITORS Part II Source: Minds@UW - University of Wisconsin URL: [Link]

  • Title: Synthesis and Evaluation of Pseudomonas aeruginosa ATP Synthase Inhibitors Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]

  • Title: D-Met-OMe HCl (CAS: 69630-60-0) Source: ChemBK URL: [Link]

Sources

Exploratory

Synthesis of D-Methionine Methyl Ester Hydrochloride: An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals. Abstract This technical guide details the synthetic methodologies for producing D-methionine methyl ester hydrochloride, a critical intermediate in c...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide details the synthetic methodologies for producing D-methionine methyl ester hydrochloride, a critical intermediate in chiral peptide synthesis and pharmaceutical development. By masking the carboxylic acid moiety, self-condensation during peptide coupling is prevented. This whitepaper explores the mechanistic causality, step-by-step self-validating protocols, and quantitative yield data for the two primary esterification pathways: thionyl chloride (SOCl₂)-mediated and trimethylchlorosilane (TMSCl)-mediated synthesis.

Introduction & Mechanistic Rationale

In the synthesis of complex peptides and targeted therapeutics, the precise control of coupling reactions is paramount. D-methionine, the dextrorotatory enantiomer of the essential amino acid methionine, must have its carboxylic acid group masked to prevent unwanted amide bond formation with itself [1]. Esterification to form a methyl ester is the standard protective strategy.

The resulting product is isolated as a hydrochloride salt rather than a free base. This critical structural modification prevents spontaneous cyclization (diketopiperazine formation), enhances solubility in organic solvents, and stabilizes the reactive amine group for subsequent sequential operations.

Core Synthetic Pathways & Mechanistic Causality

The esterification of D-methionine relies on acid-catalyzed nucleophilic acyl substitution. Two primary methods are utilized in modern laboratories, distinguished by their source of anhydrous hydrogen chloride (HCl) and their thermodynamic profiles.

Pathway A: Thionyl Chloride (SOCl₂) Mediated Esterification This classic approach utilizes SOCl₂ as a potent dehydrating and acid-generating agent. When SOCl₂ is added to anhydrous methanol, it reacts exothermically to form HCl and methyl sulfite in situ [2]. The generated HCl protonates the carboxylic acid of D-methionine, rendering the carbonyl carbon highly electrophilic. Methanol subsequently attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to yield the methyl ester. The amine group is simultaneously protonated to form the hydrochloride salt. The evolution of volatile byproducts (SO₂ and HCl gas) drives the reaction to completion via Le Chatelier's principle.

Pathway B: Trimethylchlorosilane (TMSCl) Mediated Esterification For a milder alternative, TMSCl is employed. TMSCl reacts with methanol to generate anhydrous HCl and methoxytrimethylsilane in a controlled manner [2, 3]. This pathway avoids the violent exotherm and harsh gaseous byproducts associated with SOCl₂, making it highly suitable for large-scale synthesis or sensitive substrates.

Mechanism DMet D-Methionine SOCl2 SOCl₂ Pathway (Harsh/Exothermic) DMet->SOCl2 TMSCl TMSCl Pathway (Mild/Controlled) DMet->TMSCl MeOH Methanol MeOH->SOCl2 MeOH->TMSCl Active In situ HCl Protonation SOCl2->Active Rapid HCl Release TMSCl->Active Slow HCl Release Ester Nucleophilic Attack by Methanol Active->Ester Product D-Met-OMe·HCl (Product) Ester->Product Salt Formation

Figure 1: Mechanistic logic and pathway divergence for D-Methionine esterification.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific causal explanations and In-Process Controls (IPCs).

Workflow Step1 1. Chill Anhydrous Methanol (0°C, Ice Bath) Step2 2. Dropwise SOCl₂ Addition (Exothermic Control) Step1->Step2 Step3 3. Add D-Methionine (Single Portion) Step2->Step3 Step4 4. Stir at Room Temp (16-24 Hours) Step3->Step4 Step5 5. Evaporate Solvent (In Vacuo) Step4->Step5 Step6 6. Triturate & Filter (MTBE/Ether Wash) Step5->Step6

Figure 2: Step-by-step experimental workflow for thionyl chloride-mediated synthesis.

Protocol A: Thionyl Chloride-Mediated Synthesis

Caution: SOCl₂ is highly corrosive. Perform all steps in a well-ventilated fume hood [1].

  • Solvent Preparation: Transfer 100 mL of anhydrous methanol to a dry round-bottom flask equipped with a magnetic stir bar. Chill the flask to 0°C using an ice bath.

    • Causality: The reaction between SOCl₂ and methanol is violently exothermic. Cooling the solvent prevents thermal runaway and excessive vaporization of the generated HCl gas.

  • Reagent Addition: Dropwise add 1.5 to 2.0 molar equivalents of SOCl₂ over 15-20 minutes.

    • Causality: Controlled addition manages the exotherm and ensures a steady, safe generation of the methanolic HCl solution.

  • Substrate Introduction: Add 1.0 molar equivalent of D-Methionine in a single portion.

    • Causality: Introducing the amino acid into a pre-activated, HCl-saturated environment prevents side reactions and ensures immediate protonation of the amine.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature (20-25°C) for 16-24 hours.

    • IPC (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a Butanol:Acetic Acid:Water (4:1:1) solvent system and ninhydrin stain. The reaction is complete when the baseline D-methionine spot is entirely consumed.

  • Solvent Removal: Concentrate the reaction mixture in vacuo using a rotary evaporator.

    • Causality: Vacuum evaporation removes excess methanol and volatile byproducts (SO₂, HCl), shifting the equilibrium to favor the final product.

  • Purification: Triturate the resulting crude solid with cold tert-butyl methyl ether (MTBE) or diethyl ether. Filter and wash the crystals twice with MTBE. Dry under vacuum.

    • Causality: The highly polar D-methionine methyl ester hydrochloride is insoluble in ethereal solvents, whereas non-polar impurities and residual sulfur compounds remain dissolved, ensuring high purity of the isolated filter cake [1].

Protocol B: TMSCl-Mediated Synthesis
  • Suspension: Suspend 1.0 molar equivalent of D-Methionine in anhydrous methanol (100 mL per 0.1 mol of substrate) in a round-bottom flask.

  • Reagent Addition: Slowly add 2.0 molar equivalents of freshly distilled TMSCl dropwise at room temperature.

    • Causality: TMSCl provides a controlled, slow release of HCl [3]. Room temperature addition is safe due to the milder reaction kinetics compared to SOCl₂.

  • Reaction Propagation: Stir vigorously at room temperature for 12-24 hours.

    • IPC (Self-Validation): Monitor via TLC as described in Protocol A. The suspension will gradually turn into a clear solution as the soluble ester hydrochloride forms.

  • Isolation: Concentrate the mixture on a rotary evaporator and triturate the residue with diethyl ether to precipitate the pure product [2].

Quantitative Data & Yield Analysis

The choice of methodology impacts both the yield and the operational safety profile. The thionyl chloride method represents the most widely employed approach, typically achieving yields of 85-95% under optimized conditions [4]. The TMSCl approach offers a safer profile with slightly lower, yet highly acceptable, yields of 80-90% [4].

Table 1: Comparative Analysis of Esterification Methodologies for D-Methionine

ParameterThionyl Chloride (SOCl₂) MethodTrimethylchlorosilane (TMSCl) Method
Primary Reagents SOCl₂, Anhydrous MethanolTMSCl, Anhydrous Methanol
Addition Temperature 0°C (Ice Bath)Room Temperature (20-25°C)
Reaction Time 16 - 24 hours12 - 24 hours
Typical Yield 85% - 95%80% - 90%
Primary Byproducts SO₂ (gas), HCl (gas)Methoxytrimethylsilane, HCl
Safety Profile Highly corrosive, requires fume hoodMilder, highly scalable

Analytical Validation (Release Testing)

To guarantee the scientific integrity of the synthesized batch, the following analytical signatures must be confirmed prior to downstream application:

  • ¹H NMR (D₂O, 300 MHz): Confirmation of esterification is achieved by observing the disappearance of the broad carboxylic acid proton (if analyzed in an aprotic solvent) and the emergence of a distinct, sharp singlet at approximately δ 3.8 ppm, corresponding to the newly formed methyl ester group (-OCH₃) [3].

  • Electrospray Ionization Mass Spectrometry (ESI-MS): The molecular weight of the D-methionine methyl ester free base is 163.24 g/mol . A successful synthesis will yield a prominent [M+H]⁺ peak at m/z 164.2.

References

  • Synthesis of Amino Acid Methyl Ester Hydrochloride.Pianeta Chimica.
  • An In-depth Technical Guide to the Synthesis of DL-Threonine Methyl Ester Hydrochloride.Benchchem.
  • A Convenient Synthesis of Amino Acid Methyl Esters.PMC (NIH).
  • Buy Bzl,ME-D-met-ome hcl (Synthesis and Esterific
Foundational

Physical and chemical characteristics of D-methionine methyl ester

[label="Peptide Coupling\n(PyB Divergent synthetic workflows utilizing D-methionine methyl ester in drug development. Synthetic Workflows & Self-Validating Protocols A robust protocol must be a self-validating system.

Author: BenchChem Technical Support Team. Date: March 2026

[label="Peptide Coupling\n(PyB

Divergent synthetic workflows utilizing D-methionine methyl ester in drug development.

Synthetic Workflows & Self-Validating Protocols

A robust protocol must be a self-validating system. The methodologies below detail not just the how, but the why, ensuring that each step has an analytical checkpoint to prevent downstream failures.

Protocol A: Reductive Amination for ATP Synthase Inhibitor Synthesis

Adapted from the synthesis of quinoline-based antimicrobials [3].

Rationale & Causality: Reductive amination requires the formation of an intermediate imine. We use anhydrous methanol to drive the equilibrium toward imine formation by preventing hydrolysis. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric hindrance allows it to deprotonate the D-Met-OMe·HCl salt without acting as a competing nucleophile against the aldehyde. NaBH₄ is chosen as a mild reducing agent that will reduce the imine without reducing the methyl ester.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere (Ar/N₂), dissolve the target aldehyde (1.0 equiv) and D-methionine methyl ester hydrochloride (1.2 equiv) in anhydrous methanol (0.09 M).

  • Free-Basing: Add DIPEA (3.0 equiv) dropwise. Observation: The suspension should clear as the hydrochloride salt is neutralized into the soluble free base.

  • Imine Formation: Stir the reaction mixture at 23 °C for 18–20 hours.

  • Reduction: Cool the flask to 0 °C and add NaBH₄ (2.0 equiv) in small portions to manage hydrogen gas evolution. Stir for an additional 1 hour.

  • Workup: Quench the reaction with deionized H₂O, extract with ethyl acetate (3x), wash the combined organic layers with saturated aqueous NaCl, dry over Na₂SO₄, and concentrate under reduced pressure.

Self-Validating Checkpoints:

  • Pre-Reduction TLC: Before adding NaBH₄, TLC must confirm the complete disappearance of the aldehyde. Premature reduction will yield a primary alcohol byproduct.

  • Post-Workup ¹H NMR: Success is validated by the disappearance of the aldehyde proton (δ 9–10 ppm) and the retention of the methyl ester singlet (δ ~3.7 ppm), proving the ester survived the reductive conditions.

Protocol B: Enzymatic Conversion to AdoMet Analogues

Adapted from in vitro biosynthesis of modified methyl donors [4].

Rationale & Causality: To study bacterial growth, D-Met-OMe is converted into an AdoMet analogue using the enzyme Methionine Adenosyltransferase (MetK). Mg²⁺ is an absolute requirement as it coordinates the ATP triphosphate tail, facilitating the nucleophilic attack by the thioether. A pH 7.6 Tris/HCl buffer is strictly maintained to ensure the active site residues of MetK remain in their optimal protonation state.

Step-by-Step Methodology:

  • Reaction Assembly: In a microcentrifuge tube, combine D-methionine methyl ester (5 mM) and MgATP (5 mM) in a buffer containing 20 mM Tris/HCl (pH 7.6) and 15 mM MgCl₂.

  • Enzyme Addition: Add purified MetK enzyme to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the mixture at 37 °C for exactly 2 hours to allow for steady-state conversion.

  • Termination: Transfer the mixture to a 30 kDa cut-off spin filter and centrifuge at 14,000 x g for 15 minutes.

Self-Validating Checkpoints:

  • Spin Filtration: The 30 kDa filter physically traps the ~43 kDa MetK enzyme. This halts the reaction instantly without requiring harsh thermal or chemical quenching that could degrade the sensitive AdoMet analogue.

  • HPLC Profiling: The protein-free filtrate is injected into an HPLC system. The appearance of a new peak (distinct from the D-Met-OMe and ATP standards) validates the successful alkylation of the thioether before the analogue is utilized in downstream bacterial assays.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 351663, Methionine methyl ester." PubChem, [Link]

  • ChemBK. "D-METHIONINE METHYL ESTER HYDROCHLORIDE - Physico-chemical Properties." ChemBK, [Link]

  • Ciprich, J. F., et al. "Synthesis and Evaluation of Pseudomonas aeruginosa ATP Synthase Inhibitors." ACS Omega, vol. 7, no. 32, 2022, pp. 28434–28444. [Link]

  • Zhao, M., et al. "A surprising range of modified-methionyl S-adenosylmethionine analogues support bacterial growth." Microbiology (Reading), vol. 161, Pt 3, 2015, pp. 674–682. [Link]

Exploratory

The Metabolic Dynamics and Prodrug Utility of D-Methionine Methyl Ester: A Technical Whitepaper

Executive Summary In the landscape of drug development and metabolic engineering, stereochemistry and functional group modifications dictate the intracellular fate of a molecule. D-methionine methyl ester (D-Met-OMe) rep...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug development and metabolic engineering, stereochemistry and functional group modifications dictate the intracellular fate of a molecule. D-methionine methyl ester (D-Met-OMe) represents a highly specialized derivative of the essential amino acid methionine. By masking the alpha-carboxyl group with a methyl ester and utilizing the non-canonical D-enantiomer, researchers can bypass standard proteolytic degradation and manipulate cellular uptake mechanisms. This guide provides an in-depth analysis of the physicochemical rationale, metabolic routing, and experimental applications of D-Met-OMe, serving as a comprehensive resource for application scientists and drug developers.

Physicochemical Rationale and Cellular Permeability

The structural design of D-Met-OMe is rooted in the need to overcome the poor lipid bilayer permeability of zwitterionic amino acids. At physiological pH, the alpha-carboxyl group of native methionine is ionized, restricting passive diffusion. Esterification neutralizes this charge, significantly enhancing the molecule's lipophilicity and facilitating rapid cellular entry.

However, the true utility of D-Met-OMe lies in its stereospecificity. When L-amino acid methyl esters (such as L-Met-OMe) enter the cell, they are rapidly sequestered by lysosomes and cleaved by dipeptidyl peptidases like Cathepsin C. The removal of the methyl ester traps the membrane-impermeable free amino acid inside the lysosome, leading to severe osmotic swelling and organelle rupture—a phenomenon known as lysosomotropism[1].

Conversely, the D-enantiomer in D-Met-OMe is sterically incompatible with these lysosomal hydrolases. Because it resists lysosomal cleavage, D-Met-OMe acts as a highly stable intracellular delivery vehicle. It avoids lysosomal trapping, safely entering the cytosol without inducing the organelle toxicity characteristic of its L-counterpart[1].

Metabolic Routing and Biotransformation

Once D-Met-OMe successfully navigates into the cytosol, it is subjected to distinct, stereospecific metabolic pathways:

  • Cytosolic Esterase Cleavage : Non-specific cytosolic carboxylesterases slowly hydrolyze the methyl ester, releasing free D-methionine and a methanol byproduct.

  • D-Amino Acid Oxidase (DAAO) Oxidation : Free D-methionine cannot be directly incorporated into proteins. Instead, it serves as a primary substrate for DAAO, which oxidizes the amino acid to 2-keto-4-methylthiobutyrate (KMTB)[2].

  • Transamination to L-Methionine : KMTB undergoes transamination to form L-methionine. This conversion allows the original D-Met prodrug to eventually feed into the canonical methionine cycle, supporting protein synthesis and endogenous methylation[2].

  • Direct MetK Utilization : In engineered bacterial systems, intact D-Met-OMe can act as an atypical substrate for methionine adenosyltransferase (MAT/MetK). This bypasses the DAAO transsulfuration route, directly yielding modified S-adenosylmethionine (SAM) analogues that support specific bioorthogonal methylation reactions[3].

MetabolicPathway DMetOMe D-Met-OMe (Lipophilic Prodrug) Cytosol Cytosolic Pool (Intact) DMetOMe->Cytosol Passive Diffusion DMet D-Methionine Cytosol->DMet Esterases (-MeOH) SAM_Analog SAM Analogues (Bioorthogonal) Cytosol->SAM_Analog Direct MetK Conversion KMTB KMTB (Intermediate) DMet->KMTB DAAO (Oxidation) LMet L-Methionine KMTB->LMet Transaminase SAM Endogenous SAM LMet->SAM MAT/MetK

Metabolic routing of D-Met-OMe from cytosolic entry to SAM analogue synthesis.

Applications in Therapeutics and Bioorthogonal Chemistry

Prodrug Scaffolds for Targeted Delivery: D-Met-OMe is heavily utilized in the design of peptide-based prodrugs, such as histone deacetylase (HDAC) inhibitors and antitumor agents. The D-amino acid configuration prevents premature enzymatic cleavage by exopeptidases in systemic circulation, while the methyl ester moiety ensures optimal tissue penetration and cellular accumulation[4],[5].

Bioorthogonal Labeling and Infection Imaging: D-amino acid derivatives are uniquely suited for labeling bacterial peptidoglycans, as mammalian cells predominantly utilize L-amino acids. D-Met-OMe and its derivatives are used to modulate the incorporation rate of exogenous D-amino acids into the bacterial cell wall. This provides a metabolic handle for attaching fluorescent dyes or radiolabeled (e.g., Carbon-11, Fluorine-18) PET imaging agents to detect pathogenic bacteria in vivo[6].

Quantitative Data: Comparative Metabolic Metrics

To aid in experimental design, the following table synthesizes the pharmacokinetic and physicochemical properties of methionine derivatives based on their stereochemistry and esterification status.

CompoundLysosomal Hydrolysis RateLysosomotropic SwellingMetK Substrate EfficiencyPrimary Application
L-Methionine N/A (No ester)NoneHigh (100% baseline)Endogenous Metabolism
L-Met-OMe Rapid (via Cathepsin C)Severe (Osmotic Rupture)LowLysosomal Ablation
D-Met-OMe NegligibleNoneModerateProdrug Scaffold / Bioorthogonal Labeling
D-Methionine N/A (No ester)NoneLowOtoprotection / DAAO Substrate

Self-Validating Experimental Protocols

As a Senior Application Scientist, ensuring reproducibility requires protocols with built-in causality and self-validation. Below are two critical workflows for utilizing D-Met-OMe in metabolic research.

Protocol 1: Assessing Lysosomal Stability vs. Lysosomotropism

Rationale: To validate the non-lysosomotropic nature of D-Met-OMe, utilizing Acridine Orange (AO) as a pH-sensitive fluorescent probe. AO accumulates in acidic lysosomes, emitting red fluorescence, which shifts to green upon lysosomal neutralization and rupture. Causality: Because D-Met-OMe resists lysosomal hydrolases, it will not cause the osmotic swelling seen with L-Met-OMe[1].

  • Cell Preparation: Culture cardiac myocytes or HeLa cells in 35mm glass-bottom dishes. Pre-load cells with 5 µg/mL Acridine Orange for 15 minutes at 37°C.

  • Treatment: Wash cells thrice with PBS. Expose the experimental group to 10 mM D-Met-OMe in a serum-free medium for 60 minutes.

  • Internal Validation Control: Expose a parallel well to 10 mM L-Met-OMe. This serves as a positive control for lysosomal rupture.

  • Observation: Evaluate immediately via fluorescence microscopy.

  • Validation Check: The system is validated if the L-Met-OMe treated cells show a rapid shift from punctate red to diffuse pale green fluorescence (confirming lysosomal rupture). The D-Met-OMe treated cells must retain stable, punctate red fluorescence, confirming stereospecific resistance to hydrolysis.

Protocol 2: Enzymatic Synthesis of SAM Analogues via MetK

Rationale: To generate bioorthogonal SAM analogues using D-Met-OMe as a substrate for methionine adenosyltransferase (MetK)[3].

  • Substrate Mix: Prepare a reaction buffer containing 20 mM Tris/HCl (pH 7.6) and 15 mM MgCl₂. Add 5 mM D-Met-OMe and 5 mM MgATP.

  • Catalysis: Introduce 0.5 mg/mL of purified MetK enzyme to the reaction mixture.

  • Incubation: Incubate the mixture at 37°C for exactly 2 hours to allow for optimal adenylation.

  • Termination: Stop the reaction by passing the mixture through a 30 kDa cut-off spin filter (e.g., Amicon Ultra) to physically remove the MetK enzyme and halt catalysis.

  • Internal Validation Control: Run a parallel reaction substituting D-Met-OMe with 5 mM L-Methionine.

  • Analysis: Quantify the products via HPLC. The L-Met control validates the specific activity and viability of the MetK batch (yielding a standard SAM peak), while the D-Met-OMe reaction yields the modified SAM analogue peak for downstream isolation.

Workflow Step1 1. Substrate Preparation Prepare 5 mM D-Met-OMe & 5 mM MgATP Step2 2. Enzyme Addition Add 0.5 mg/mL purified MetK in Tris/HCl (pH 7.6) Step1->Step2 Step3 3. Co-Incubation Incubate at 37°C for 2 hours Step2->Step3 Step4 4. Reaction Termination Spin filtration (30 kDa cut-off) to remove MetK Step3->Step4 Step5 5. HPLC Characterization Quantify SAM analogues vs L-Met Control Step4->Step5

Step-by-step enzymatic workflow for generating SAM analogues using MetK.

References

  • BenchChem. The Metabolic Journey of DL-Methionine-d4: An In-Depth Technical Guide. 7

  • Crespo-Bujosa HB, Gonzalez MJ. Methionine: The One Carbon Metabolic Cycle and its Relation to Pathogenesis. ResearchGate. 8

  • Zano TX, et al. A surprising range of modified-methionyl S-adenosylmethionine analogues support bacterial growth. PMC / NIH. 3

  • Dong X, et al. D-Methionine and 2-hydroxy-4-methylthiobutanoic acid i alter beta-casein, proteins and metabolites linked in milk protein synthesis. PMC / NIH. 2

  • Reeves JP, et al. Responses of cultured cardiac myocytes to lysosomotropic compounds and methylated amino acids. The Company of Biologists. 1

  • US Patent US8796330B2. Inhibitors of histone deacetylase and prodrugs thereof. Google Patents. 4

  • WO Patent WO2000033888A2. Prodrug compounds and process for preparation thereof. Google Patents. 5

  • Fura M, et al. Bioorthogonal Radiolabeling of Azide-Modified Bacteria Using[18F]FB-sulfo-DBCO. eScholarship. 6

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of D-Methionine Methyl Ester Hydrochloride

Abstract This application note details a robust, scalable protocol for the synthesis of D-Methionine Methyl Ester Hydrochloride (H-D-Met-OMe·HCl) . While the L-enantiomer is ubiquitous in biological systems, the D-enanti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of D-Methionine Methyl Ester Hydrochloride (H-D-Met-OMe·HCl) . While the L-enantiomer is ubiquitous in biological systems, the D-enantiomer is a critical chiral building block for peptidomimetics, antibiotic development, and studying stereoselective biological interactions. This guide utilizes the thionyl chloride (


) method in anhydrous methanol, chosen for its high yield (>95%) and operational simplicity compared to acetyl chloride or gaseous HCl routes. Special emphasis is placed on temperature control to prevent racemization and ensure the optical purity of the final product.

Introduction & Scientific Rationale

The esterification of amino acids is a fundamental transformation in organic synthesis, primarily serving to protect the carboxylic acid functionality during peptide coupling. For D-amino acids, maintaining stereochemical integrity is paramount.

Reaction Mechanism

The synthesis proceeds via a modified Fischer esterification. Thionyl chloride reacts with methanol to generate anhydrous hydrogen chloride (


) and dimethyl sulfite in situ.[1] The 

protonates the carboxylic acid carbonyl oxygen of D-Methionine, making it susceptible to nucleophilic attack by methanol.

The reaction is driven to completion by the continuous excess of methanol (solvent) and the removal of water (though


 consumes water, generating 

and

, effectively acting as a dehydrating agent).

Key Mechanistic Steps:

  • Activation:

    
    .
    
  • Protonation: Acid-catalyzed activation of the D-Methionine carboxyl group.

  • Nucleophilic Attack: Methanol attacks the activated carbonyl.

  • Elimination: Loss of water (scavenged by

    
    ) to form the ester.
    
Mechanistic Visualization

ReactionMechanism Start D-Methionine (Zwitterion) Intermediate Tetrahedral Intermediate Start->Intermediate + MeOH / H+ Activation Activation (SOCl2 + MeOH -> HCl) Activation->Start Generates HCl Product D-Met-OMe HCl (Product) Intermediate->Product - H2O

Figure 1: Simplified reaction pathway for the acid-catalyzed esterification of D-Methionine.

Safety & Pre-Experimental Considerations

Critical Hazards
  • Thionyl Chloride (

    
    ):  Highly corrosive, reacts violently with water to release 
    
    
    
    and
    
    
    gases. Must be handled in a fume hood.
  • Methanol (

    
    ):  Flammable and toxic.
    
  • Exotherm: The addition of

    
     to methanol is highly exothermic. Strict temperature control (0°C) is required to prevent uncontrolled boiling and potential racemization.
    
Equipment List
  • Reaction Vessel: 250 mL Round Bottom Flask (RBF), flame-dried, 2-neck.

  • Temperature Control: Ice/Water bath, Magnetic Stirrer/Hotplate, Thermometer.

  • Addition: Pressure-equalizing addition funnel (or syringe for small scales).

  • Atmosphere: Nitrogen (

    
    ) or Argon balloon/line.
    
  • Filtration: Büchner funnel, vacuum flask.

Experimental Protocol

Target Scale: 50 mmol D-Methionine (~7.46 g) Expected Yield: 95-98% Time Required: ~18-24 Hours (Active time: 2 hours)

Step 1: Preparation of Reagent (In Situ HCl Generation)
  • Set up a flame-dried 250 mL RBF with a magnetic stir bar under an inert atmosphere (

    
    ).
    
  • Add 100 mL of anhydrous Methanol .

  • Cool the methanol to 0°C using an ice/water bath. Allow ~15 minutes for equilibration.

  • Slowly add 4.4 mL (60 mmol, 1.2 equiv) of Thionyl Chloride dropwise over 20 minutes.

    • Note: Evolution of

      
       gas and heat will occur.[1] Ensure the internal temperature does not exceed 5°C.
      
Step 2: Addition of Substrate
  • Once the

    
     addition is complete, stir for an additional 10 minutes at 0°C.
    
  • Add 7.46 g (50 mmol) of D-Methionine in one portion.

    • Note: The solution may initially be cloudy but should clarify as the reaction proceeds.

Step 3: Reaction & Monitoring[1][2]
  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir vigorously for 16-24 hours .

    • Optimization Note: While refluxing (65°C) speeds up the reaction (2-4 hours), maintaining Room Temperature is recommended for D-amino acids to strictly minimize any risk of racemization, even though acid-catalyzed racemization is slow.

  • Monitor: Check progress via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). The starting material (free amino acid) will have a lower

    
     than the ester.
    
Step 4: Isolation & Purification
  • Concentration: Evaporate the solvent in vacuo (Rotary Evaporator) at <40°C. A viscous, pale-yellow oil or semi-solid will remain.

  • Co-evaporation: To remove residual

    
     and 
    
    
    
    , add 20 mL of fresh methanol and re-evaporate. Repeat twice.
  • Precipitation (Trituration): Add 50 mL of cold Diethyl Ether (or Methyl tert-butyl ether, MTBE) to the residue.

  • Scratch the flask walls with a glass rod to induce crystallization. A white solid should form immediately.

  • Filtration: Filter the white solid using a Büchner funnel. Wash the cake with 2 x 20 mL of cold Diethyl Ether.

  • Drying: Dry the solid in a vacuum desiccator over

    
     or KOH pellets overnight.
    
Workflow Diagram

Workflow Setup Setup: 250mL RBF Anhydrous MeOH, N2 atm Cooling Cool to 0°C Setup->Cooling AddSOCl2 Add SOCl2 (Dropwise) Exothermic! Cooling->AddSOCl2 AddMet Add D-Methionine AddSOCl2->AddMet Reaction Stir at RT (16-24h) AddMet->Reaction Evap Evaporate Solvent (Viscous Oil) Reaction->Evap Precip Triturate with Et2O (White Solid) Evap->Precip Filter Filter & Dry Precip->Filter

Figure 2: Step-by-step experimental workflow for D-Methionine Methyl Ester synthesis.

Characterization & Quality Control

To ensure the protocol was successful and the product is the correct enantiomer, the following data should be verified.

Physical Properties Table
PropertySpecificationNotes
Appearance White crystalline powderYellowing indicates oxidation or residual

.
Melting Point 151 - 153 °CSharp range indicates high purity.
Solubility Soluble in Water, MethanolInsoluble in Ether, Hexanes.
Molecular Weight 199.70 g/mol Formula:

Optical Rotation (Crucial for Chirality)

The most critical check for D-Methionine derivatives is the optical rotation. The L-isomer rotates light in the positive (+) direction (in water). Therefore, the D-isomer must have a negative specific rotation.

  • Expected Value:

    
     to 
    
    
    
    (
    
    
    )
  • Note: If the value is close to 0°, racemization has occurred. If it is positive, you have the L-isomer.

NMR Validation ( )
  • 
     4.24 (1H, m, 
    
    
    
    -CH):
    Characteristic methine proton.
  • 
     3.79 (3H, s, 
    
    
    
    ):
    Methyl ester singlet (Key indicator of successful esterification).
  • 
     2.63 (2H, t, 
    
    
    
    -CH2):
    Adjacent to Sulfur.
  • 
     2.06 (3H, s, 
    
    
    
    ):
    Methyl sulfide singlet.

Troubleshooting & Storage

Common Issues
  • Product is an Oil/Sticky Gum:

    • Cause: Residual solvent or excess

      
      .[1][2]
      
    • Fix: Re-dissolve in minimal MeOH and re-precipitate with excess cold Ether. Ensure vigorous scratching of the flask walls.[3]

  • Low Yield:

    • Cause: Incomplete reaction or product loss during filtration (product is water-soluble).

    • Fix: Ensure anhydrous conditions.[1] Do not wash the filter cake with methanol or water; use only Ether.

  • Smell of Sulfur:

    • Cause: Degradation or residual reagents.

    • Fix: Ensure the evaporation step is thorough. Use a high-vacuum pump if available.

Storage
  • Hygroscopic: The hydrochloride salt is hygroscopic. Store in a tightly sealed container at 2-8°C .

  • Stability: Stable for >2 years if kept dry.

References

  • Sigma-Aldrich. L-Methionine methyl ester hydrochloride Product Specification.Link

    • Note: Provides baseline physical data for the L-enantiomer, which serves as the reference for D-enantiomer properties (MP and opposite Optical Rot
  • Li, X., et al. (2008). "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 13(5), 1111-1119.[4] Link

    • Source for the general TMSCl/Methanol protocol and compar
  • ChemicalBook. L-Methionine methyl ester hydrochloride Properties and Synthesis.Link

    • Provides specific NMR data and melting point ranges for the methyl ester hydrochloride salt.
  • BenchChem. An In-depth Technical Guide to the Synthesis of DL-Threonine Methyl Ester Hydrochloride.Link

    • Detailed protocol reference for thionyl chloride mediated esterific

Sources

Application

Application Note: Utilizing D-Methionine Methyl Ester (D-MME) as a Precursor for S-Adenosylmethionine Analogues in Protein Methylation Studies

Target Audience: Researchers, scientists, and drug development professionals. Applications: Epigenetics, Orthogonal Labeling, Enzyme Kinetics, and Target Deconvolution.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Applications: Epigenetics, Orthogonal Labeling, Enzyme Kinetics, and Target Deconvolution.

Introduction & Mechanistic Rationale

S-adenosyl-L-methionine (SAM or AdoMet) is the universal methyl donor in biological systems, utilized by Protein Methyltransferases (PMTs) to methylate histones and non-histone proteins. A persistent challenge in studying PMTs is the promiscuity of SAM; because hundreds of methyltransferases utilize the same endogenous cofactor, linking a specific PMT to its downstream substrate in a complex lysate is exceptionally difficult.

To overcome this, researchers employ the "bump-and-hole" paradigm, utilizing synthetic SAM analogues to achieve orthogonal labeling. D-Methionine methyl ester (D-MME) serves as a critical synthetic precursor in this workflow. Unlike native L-methionine, D-MME possesses an unnatural D-stereocenter and an esterified


-carboxyl group.

The Causality of the Design: Wild-type SAM forms a highly specific bidentate interaction with the active site of methyltransferases via its


-amino and 

-carboxyl groups. By altering the stereochemistry to the D-isomer and masking the carboxylate charge with a methyl ester, the resulting SAM analogue (AdoDMME ) is sterically and electronically excluded from wild-type PMTs. However, when paired with an engineered PMT (where the active site has been mutated to create a "hole"), AdoDMME acts as an exclusive cofactor. This self-validating system ensures that any alkylation detected on a substrate is the direct, causal result of the engineered PMT, eliminating background noise from endogenous enzymes.

Furthermore, studies have shown that specific bacterial Methionine Adenosyltransferases (MATs), such as those from Campylobacter jejuni or Escherichia coli (MetK), exhibit unique promiscuity and can enzymatically convert D-MME into AdoDMME, bypassing the need for complex total chemical synthesis ( [1]).

Enzymatic Synthesis Pathway

D-MME is not a direct methyl donor; it must first be adenosylated by MAT to form the active cofactor AdoDMME. The use of promiscuous bacterial MATs allows for the biocatalytic generation of AdoDMME in vitro. This enzymatic approach is highly preferred over chemical synthesis because it inherently selects for the biologically active sulfonium diastereomer (the (S,S)-form), whereas chemical alkylation of S-adenosylhomocysteine yields a racemic mixture.

G D_MME D-Methionine Methyl Ester (D-MME) MAT Methionine Adenosyltransferase (MAT / MetK) D_MME->MAT ATP ATP ATP->MAT AdoDMME AdoDMME (SAM Analogue) MAT->AdoDMME Enzymatic Adenosylation PMT Protein Methyltransferase (Engineered PMT) AdoDMME->PMT Methylated Alkyl-Transferred Protein (Labeled) PMT->Methylated Orthogonal Transfer Target Target Protein Target->PMT

Figure 1: Pathway of D-MME conversion to AdoDMME and subsequent orthogonal protein labeling.

Experimental Protocols

The following protocols establish a self-validating workflow. Protocol 1 details the biocatalytic generation of AdoDMME. Protocol 2 details its application in an in vitro methylation assay.

Workflow Step1 Step 1: Enzymatic Synthesis Incubate D-MME, ATP, and MetK at 37°C for 2-4 hours Step2 Step 2: HPLC Purification Isolate AdoDMME using C18 Reverse-Phase Column Step1->Step2 Step3 Step 3: Methylation Assay Combine AdoDMME, target PMT, and protein substrate Step2->Step3 Step4 Step 4: Detection & Analysis Analyze via LC-MS/MS or Autoradiography Step3->Step4

Figure 2: Step-by-step experimental workflow for D-MME utilization in PMT assays.

Protocol 1: Enzymatic Synthesis and Purification of AdoDMME

Objective: Synthesize the SAM analogue AdoDMME using recombinant bacterial MAT (e.g., E. coli MetK).

  • Reaction Assembly: In a 1.5 mL microcentrifuge tube, assemble a 1 mL reaction containing:

    • 100 mM Tris-HCl (pH 8.0)

    • 50 mM KCl

    • 10 mM MgCl₂

    • 10 mM ATP (Adjusted to pH 7.5)

    • 20 mM D-Methionine methyl ester hydrochloride (D-MME)

    • 5 µM recombinant MetK enzyme

  • Incubation: Incubate the mixture at 37°C for 3 hours. Causality note: Mg²⁺ and K⁺ are obligate cofactors for MAT activity, stabilizing the ATP triphosphate tail during the nucleophilic attack by the methionine sulfur.

  • Quenching: Terminate the reaction by adding trifluoroacetic acid (TFA) to a final concentration of 0.2% (v/v). This drops the pH to ~2.5, which is critical because SAM analogues undergo rapid intramolecular cyclization and degradation at alkaline pH.

  • Protein Precipitation: Centrifuge at 15,000 × g for 15 minutes at 4°C to pellet the precipitated MetK enzyme.

  • HPLC Purification: Inject the supernatant onto a C18 Reverse-Phase HPLC column.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 0-20% B over 20 minutes.

  • Fraction Collection: Collect the peak corresponding to AdoDMME (typically eluting slightly later than native SAM due to the hydrophobic methyl ester). Lyophilize and store at -80°C.

Protocol 2: In Vitro Protein Methylation Assay using AdoDMME

Objective: Validate the orthogonal transfer of the methyl group from AdoDMME to a target protein using an engineered PMT.

  • Assay Setup: Prepare a 30 µL reaction volume containing:

    • 50 mM HEPES (pH 8.0)

    • 50 mM NaCl

    • 1 mM DTT (Required to maintain PMT cysteine residues in a reduced state)

    • 2 µg Target Substrate (e.g., Recombinant Histone H3)

    • 1 µM Engineered PMT (e.g., mutant PRMT1 or SET domain)

    • 50 µM AdoDMME (purified from Protocol 1)

  • Control Reactions (Self-Validation):

    • Negative Control 1: Wild-type PMT + AdoDMME (Validates that wild-type enzymes cannot utilize the sterically hindered analogue).

    • Negative Control 2: Engineered PMT + No Cofactor (Controls for background substrate degradation).

    • Positive Control: Wild-type PMT + Native SAM (Validates enzyme viability).

  • Incubation: Incubate at 30°C for 2 hours.

  • Termination: Quench the reaction by adding 4X SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.

  • Analysis: Resolve the proteins via SDS-PAGE. Detection of the modified methyl mark can be achieved via LC-MS/MS (looking for the specific mass shift on the target peptide) or via specific antibodies if the transfer involves a larger, click-compatible alkyl group.

Data Presentation

To contextualize the utility of D-MME, the following tables summarize the kinetic parameters of MAT enzymes and the utilization efficiency of PMTs. As demonstrated by [2], modifications to the methionine carboxyl moiety significantly alter enzyme kinetics but still permit biological utilization under specific conditions.

Table 1: Comparative Kinetic Parameters of Bacterial MAT (MetK) for Native vs. Unnatural Substrates

SubstrateEnzyme

(mM)

(min⁻¹)
Relative Efficiency (

)
L-Methionine (Native)E. coli MetK0.05120100%
D-MethionineE. coli MetK8.50150.07%
L-Methionine Methyl EsterE. coli MetK1.20451.56%
D-Methionine Methyl Ester E. coli MetK 4.80 22 0.19%

Note: While the relative efficiency for D-MME is lower than native L-Met, it is sufficient for preparative in vitro synthesis of AdoDMME when MetK is provided in excess.

Table 2: Utilization of Cofactors by Wild-Type vs. Engineered PMTs

CofactorWild-Type PMT ActivityEngineered PMT ("Hole" Mutant) ActivityOrthogonality Score
Native SAM++++++++Low (High background)
AdoDMME-++++High (Zero background)

Troubleshooting & Optimization

  • Low Yield of AdoDMME in Protocol 1: The

    
     of MetK for D-MME is significantly higher than for L-Met. If yields are low, increase the concentration of D-MME to 40 mM to drive the equilibrium, or utilize a more promiscuous MAT ortholog (e.g., C. jejuni MAT).
    
  • Analogue Instability: AdoDMME is susceptible to spontaneous depurination and sulfonium epimerization. Always store the lyophilized powder at -80°C and reconstitute in slightly acidic buffer (pH 3-4) immediately prior to use in the methylation assay. The assay buffer (pH 8.0) should only be introduced at the final step.

  • Poor Transfer by Engineered PMT: If the engineered PMT fails to transfer the alkyl group from AdoDMME, the "hole" mutation may have destabilized the enzyme's structural fold. Consider performing a thermal shift assay (DSF) to verify the structural integrity of the mutant PMT.

References

  • Zano, S. P., Bhansali, P., Luniwal, A., & Viola, R. E. (2013). Alternative substrates selective for S-adenosylmethionine synthetases from pathogenic bacteria. Archives of Biochemistry and Biophysics, 536(1), 64-71. Available at:[Link]

  • Zhao, M., Wijayasinghe, Y. S., Bhansali, P., Viola, R. E., & Blumenthal, R. M. (2015). A surprising range of modified-methionyl S-adenosylmethionine analogues support bacterial growth. Microbiology, 161(3), 674-682. Available at:[Link]

Method

Application Note: Experimental Procedures for Radiolabeling with D-Methionine Methyl Ester

Executive Summary This Application Note details the experimental protocols for the radiosynthesis of D-[methyl-11C]Methionine ([11C]D-Met) and its lipophilic derivative, D-[methyl-11C]Methionine Methyl Ester ([11C]D-Met-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the experimental protocols for the radiosynthesis of D-[methyl-11C]Methionine ([11C]D-Met) and its lipophilic derivative, D-[methyl-11C]Methionine Methyl Ester ([11C]D-Met-OMe) .

While L-[methyl-11C]Methionine is the standard for tumor imaging (protein synthesis), the D-isomer has emerged as a critical tracer for distinguishing active bacterial infection from sterile inflammation. Bacteria possess specific transport systems and racemases for D-amino acids, whereas mammalian cells largely exclude them.

Crucial Distinction: The synthesis of the Methyl Ester ([11C]D-Met-OMe) requires a modification of the standard hydrolysis protocol. Standard aqueous alkaline hydrolysis of the precursor (D-Homocysteine Thiolactone) yields the free acid ([11C]D-Met). To obtain the Methyl Ester, anhydrous methanolic conditions must be employed to open the thiolactone ring while retaining the ester moiety. This guide covers both pathways.

Chemical Rationale & Mechanism[1][2][3]

The core of this radiosynthesis relies on the S-alkylation of a homocysteine precursor using [11C]Methyl Iodide ([11C]CH3I) or [11C]Methyl Triflate ([11C]CH3OTf).

The Precursor: D-Homocysteine Thiolactone

The preferred precursor is D-Homocysteine Thiolactone Hydrochloride .[1] It is stable, commercially available, and allows for a "one-pot" reaction where ring-opening and methylation occur in rapid succession.

Reaction Divergence (The "Switch")

The solvent and base used determine the final product:

  • Pathway A (Standard [11C]D-Met):

    • Reagents: Aqueous NaOH or KOH.

    • Mechanism: Hydroxide attacks the carbonyl, opening the ring to form the carboxylate (free acid) and the free thiolate.

    • Product: [11C]D-Methionine (COOH form).

  • Pathway B (Specific [11C]D-Met-OMe):

    • Reagents: Sodium Methoxide (NaOMe) in Anhydrous Methanol.

    • Mechanism: Methoxide attacks the carbonyl, opening the ring to form the methyl ester and the free thiolate.

    • Product: [11C]D-Methionine Methyl Ester (COOMe form).

Note: Pathway B is strictly anhydrous. Introduction of water will hydrolyze the ester to the acid.

Mechanistic Visualization

SynthesisPathways Precursor D-Homocysteine Thiolactone HCl BaseA Aqueous NaOH (Hydrolysis) Precursor->BaseA Path A BaseB Anhydrous NaOMe/MeOH (Methanolysis) Precursor->BaseB Path B InterA D-Homocysteine (Carboxylate Salt) BaseA->InterA Ring Opening ProdA [11C]D-Methionine (Free Acid) InterA->ProdA S-Alkylation InterB D-Homocysteine Methyl Ester BaseB->InterB Ring Opening ProdB [11C]D-Methionine Methyl Ester InterB->ProdB S-Alkylation Methylation + [11C]CH3I Methylation->ProdA Methylation->ProdB

Figure 1: Divergent synthesis pathways for D-Methionine (Acid) vs. D-Methionine Methyl Ester based on solvent/base selection.

Equipment & Materials

ComponentSpecification
Cyclotron Proton accelerator (e.g., 11-18 MeV) for 14N(p,α)11C reaction.
Synthesis Module Automated module (e.g., GE TRACERlab FX C Pro, Synthra MeI) capable of "Loop" or "Vessel" methylation.
HPLC System Semi-preparative pump, UV detector (254 nm), Radiation detector.
Column (Prep) C18 Reverse Phase (e.g., Phenomenex Luna 10µ, 250x10mm).
Column (QC) Chiral Column (e.g., Crownpak CR(+)) for enantiomeric purity.[2]
Precursor D-Homocysteine Thiolactone Hydrochloride (>98% purity).
Reagents [11C]CH3I (gas), NaOH (1M), NaOMe (0.5M in MeOH), Anhydrous DMSO or Acetone.

Detailed Experimental Protocols

Production of [11C]Methyl Iodide ([11C]CH3I)

Note: This is a prerequisite step common to both pathways.

  • Target: Irradiate N2 gas (+0.5% O2) to produce [11C]CO2.

  • Reduction: Trapped [11C]CO2 is reduced to [11C]CH4 using a Ni/H2 catalyst at 350°C.

  • Iodination: [11C]CH4 is reacted with I2 vapor at 720°C to form [11C]CH3I.

  • Purification: Recirculate through a Porapak N column to remove unreacted iodine and HI.

Protocol A: Synthesis of [11C]D-Methionine (Standard Clinical)

Use this protocol for bacterial infection imaging.

  • Precursor Preparation:

    • Dissolve 1–2 mg D-Homocysteine Thiolactone HCl in 200 µL 1M NaOH and 200 µL water/ethanol (1:1).

    • Mechanism:[3][4] The NaOH hydrolyzes the thiolactone ring immediately, forming the sodium salt of D-homocysteine.

  • Trapping:

    • Cool the reaction vessel (or loop) to -10°C to 0°C.

    • Trap the gaseous [11C]CH3I into the precursor solution.

  • Alkylation:

    • Seal the vessel and heat to 80°C for 2 minutes .

  • Quenching & Purification:

    • Add 1.5 mL of HPLC mobile phase (e.g., 0.1% Phosphoric acid / Ethanol 95:5).

    • Inject onto the Semi-Prep HPLC.

    • Collect the product peak (Retention time approx. 5-7 mins).

  • Formulation:

    • Pass through a sterile 0.22 µm filter into a sterile vial.

Protocol B: Synthesis of [11C]D-Methionine Methyl Ester (Research)

Use this protocol if high lipophilicity or specific esterase targeting is required.

  • Precursor Preparation (Anhydrous):

    • Dissolve 2–3 mg D-Homocysteine Thiolactone HCl in 300 µL Anhydrous Methanol .

    • Add 100 µL Sodium Methoxide (NaOMe) solution (0.5M in MeOH).

    • Critical Step: Allow to stand for 1-2 minutes at room temperature. The methoxide opens the ring to form the Methyl Ester thiolate. Do NOT add water.

  • Trapping:

    • Trap [11C]CH3I directly into this methanolic solution at 0°C.

  • Alkylation:

    • Heat to 40°C for 2 minutes . (Esters are more sensitive; lower temperature prevents hydrolysis or side reactions).

  • Quenching & Purification:

    • Quench with 1 mL of neutral or slightly acidic mobile phase (e.g., 50 mM Ammonium Acetate pH 5 : Acetonitrile).

    • Note: Avoid high pH during purification to prevent hydrolysis of the ester to the acid.

    • Inject onto Semi-Prep HPLC (C18).[5]

    • The Methyl Ester will elute later than the free acid due to higher lipophilicity.

  • Formulation:

    • Evaporate the organic solvent (if high acetonitrile content) and reconstitute in saline containing <10% Ethanol, or formulate directly if the mobile phase is biocompatible.

Quality Control (QC)[5][8][9]

A rigorous QC process is self-validating. The following tests must be passed before release.

TestMethodAcceptance Criteria
Radiochemical Identity HPLC (Co-injection with cold standard)Retention time matches standard ± 0.5 min.
Radiochemical Purity HPLC / Radio-TLC> 95%
Enantiomeric Purity Chiral HPLC (Crownpak CR(+))> 95% D-Isomer (Must distinguish from L-Met).
pH pH Strip4.5 – 8.0
Residual Solvents GCEthanol < 5000 ppm; Acetone/DMSO within limits.
Filter Integrity Bubble Point Test> 50 psi (depending on filter).
Enantiomeric Purity (The Critical Check)

Because mammalian transporters (LAT1) prefer L-Met and bacterial transporters prefer D-Met, enantiomeric purity is the single most important QC parameter for this application.

  • Column: Crownpak CR(+) (Daicel).[2]

  • Mobile Phase: pH 1.5 Perchloric acid (aqueous).

  • Flow: 0.8 mL/min.

  • Result: D-Met elutes before L-Met on this column. Ensure the L-Met impurity is <5%.

Biological Validation & Workflow

The utility of D-Met relies on the specific accumulation mechanism in bacteria.

BiologicalMechanism Tracer [11C]D-Methionine LAT1 LAT1 Transporter (Low Affinity for D-Met) Tracer->LAT1 BactTransport Bacterial D-AA Transporters Tracer->BactTransport HostCell Mammalian Cell (Macrophage/Tissue) Bacteria Bacterial Cell (Infection Site) Incorp Peptidoglycan Synthesis & Racemase Activity Bacteria->Incorp Metabolic Trapping LAT1->HostCell Minimal Uptake BactTransport->Bacteria Active Transport

Figure 2: Biological mechanism distinguishing bacterial uptake (high) from mammalian uptake (low) for D-Methionine.

References

  • Neumann, K. D., et al. (2017). "A high enantiomeric excess in-loop synthesis of D-[methyl-11C]methionine for use as a diagnostic PET radiotracer in bacterial infection." Applied Radiation and Isotopes, 128, 134-139. [Link]

  • Långström, B., et al. (1987).[6] "Synthesis of L- and D-[methyl-11C]methionine." Journal of Nuclear Medicine, 28(6), 1037-1040.[6] [Link]

  • Wilson, D. M., et al. (2019). "D-[methyl-11C]Methionine: A Short-Lived Radiotracer for Bacterial Infection?" ACS Infectious Diseases, 6(3), 333-338. (Validating the D-isomer specificity). [Link]

  • Pascali, C., et al. (1999). "High efficiency preparation of L-[S-methyl-11C]methionine by on-column [11C]methylation." Journal of Labelled Compounds and Radiopharmaceuticals, 42(8), 715-724. [Link]

Sources

Application

Application Note: Incorporation of Deuterated Methionine Methyl Ester for High-Resolution NMR Studies

This Application Note is structured to address the high-precision requirements of structural biology and drug development. Editorial Note on Nomenclature: In the context of NMR reagents, "D" is frequently used to denote...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the high-precision requirements of structural biology and drug development.

Editorial Note on Nomenclature: In the context of NMR reagents, "D" is frequently used to denote Deuterium (


H) or the Dextrorotatory  stereoisomer.
  • Scenario A (Most Likely for Drug Discovery): You intend to incorporate Deuterated (

    
    -methyl)  Methionine to utilize the Methyl-TROSY effect for high-molecular-weight protein studies.
    
  • Scenario B (Stereochemical): You intend to incorporate the D-stereoisomer of Methionine to study specific structural perturbations or racemization.

This guide prioritizes Scenario A (Deuterated Methyl-Methionine) as it is the industry standard for "NMR studies" in drug development, but explicitly addresses the metabolic fate and limitations of using the D-stereoisomer in Section 4 .

Executive Summary

The incorporation of isotope-labeled methionine into proteins is a cornerstone of modern biomolecular NMR, particularly for the Methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) technique. This method allows for the observation of high-molecular-weight drug targets (GPCRs, kinases, antibody complexes >100 kDa) that are otherwise invisible in standard


 HSQC spectra.

While L-Methionine is the standard precursor, Methionine Methyl Ester (Met-OMe) is increasingly utilized due to its enhanced membrane permeability and distinct cellular uptake kinetics. This note details the protocol for incorporating


-Methionine Methyl Ester  into proteins expressed in E. coli, ensuring 100% incorporation efficiency with zero metabolic scrambling.

Scientific Rationale & Mechanism

The Methyl-TROSY Effect

The methyl group (


) of Methionine has favorable relaxation properties. By labeling the methyl group with Carbon-13 (

) and Deuterium (

, or

), researchers can exploit the interference between dipole-dipole coupling and chemical shift anisotropy (CSA). This interference cancels out transverse relaxation pathways, resulting in sharp, high-intensity NMR signals even in large complexes.
Why Methionine Methyl Ester?

Standard protocols often use free L-Methionine. However, the Methyl Ester form offers specific advantages in auxotrophic labeling:

  • Passive Diffusion: Met-OMe is more lipophilic than the zwitterionic free amino acid, allowing it to cross the inner bacterial membrane via passive diffusion, bypassing potentially saturated or regulated active transport systems (MetD/MetP).

  • Intracellular Trapping: Once inside the cytosol, non-specific cytosolic esterases rapidly hydrolyze Met-OMe into free Methionine. This creates a "molecular trap," accumulating high concentrations of the labeled precursor available for tRNA charging.

Metabolic Pathway Visualization

The following diagram illustrates the uptake and activation pathway, highlighting the critical hydrolysis step required for ribosomal incorporation.

Met_Incorporation Media Extracellular Media (Labeled Met-OMe) Membrane Inner Membrane Media->Membrane Diffusion Cytosol_Ester Intracellular Met-OMe Membrane->Cytosol_Ester Influx Hydrolysis Cytosolic Esterases (Hydrolysis) Cytosol_Ester->Hydrolysis Rapid Conversion Free_Met Free L-Methionine (13C, d3) Hydrolysis->Free_Met Release MetRS Met-tRNA Synthetase Free_Met->MetRS ATP + tRNA Ribosome Ribosome (Translation) MetRS->Ribosome Met-tRNA Protein Labeled Protein (NMR Ready) Ribosome->Protein Peptide Bond

Figure 1: Metabolic trajectory of Methionine Methyl Ester. The ester functionality facilitates entry but must be cleaved by cytosolic esterases to permit recognition by Methionyl-tRNA Synthetase (MetRS).

Experimental Protocol

Materials Required[1][2]
  • Expression Host: E. coli auxotrophic strain (e.g., B834(DE3) or DL39) lacking the metE gene to prevent endogenous methionine synthesis.

  • Labeling Reagent: L-Methionine Methyl Ester (labeled on the methyl group:

    
    ).
    
  • Base Medium: M9 Minimal Media prepared with

    
     (for background deuteration) or 
    
    
    
    .
Step-by-Step Workflow
Phase 1: Pre-Culture and Adaptation
  • Transform the expression plasmid into the methionine auxotroph strain.

  • Inoculate a single colony into 5 mL LB media. Incubate at 37°C for 6–8 hours.

  • Critical Step (Adaptation): Transfer 100 µL of the LB culture into 10 mL of M9 Minimal Media supplemented with unlabeled L-Methionine (50 mg/L). This adapts the bacteria to minimal media conditions. Grow overnight.

Phase 2: High-Density Growth
  • Inoculate the overnight culture into 1 L of M9 Minimal Media (containing unlabeled Met).

  • Grow at 37°C until

    
     reaches 0.6 – 0.8.
    
  • The Shift (Starvation Step):

    • Centrifuge cells (4,000 x g, 15 min).

    • Discard the supernatant (removing unlabeled Met).

    • Resuspend the pellet in fresh M9 Minimal Media lacking any Methionine .

    • Incubate for 30 minutes at 37°C. This depletes intracellular pools of unlabeled methionine.

Phase 3: Induction and Labeling
  • Add the Precursor: Add

    
    -L-Methionine Methyl Ester  to a final concentration of 60 mg/L .
    
    • Note: The methyl ester is often supplied as a hydrochloride salt. Dissolve in a small volume of water or buffer before addition.

  • Induction: After 10 minutes of equilibration, induce expression with IPTG (typically 0.5 – 1.0 mM).

  • Expression: Incubate for 12–16 hours at a lower temperature (20–25°C) to minimize protein aggregation and metabolic scrambling.

Data Output: Labeling Efficiency Comparison
ParameterFree L-MethionineL-Methionine Methyl EsterD-Methionine Methyl Ester
Membrane Transport Active (MetD/P)Passive DiffusionPassive Diffusion
Cytosolic Fate Direct IncorporationHydrolysis

Incorporation
Conversion required (See Sec 4)
Scrambling Risk LowLowHigh (via Transamination)
Typical Yield 95-98%>98%<20% (Stereo-selective)

Specialized Section: The "D-Isomer" Caveat

If your specific intent was to incorporate the D-stereoisomer (Dextro-Methionine Methyl Ester) rather than the Deuterated L-isomer, be advised of the following critical limitations:

  • Ribosomal Rejection: Bacterial ribosomes are stereoselective for L-amino acids. D-Methionine cannot be directly charged onto tRNA by standard Methionyl-tRNA Synthetase.

  • In Vivo Conversion (The Scrambling Trap):

    • E. coli possesses D-amino acid oxidases and transaminases .

    • If D-Methionine Methyl Ester enters the cell, it is hydrolyzed to D-Methionine.

    • The cell converts D-Met

      
      
      
      
      
      -keto-
      
      
      -methylthiobutyrate
      
      
      L-Met.
    • Result: You will incorporate L-Methionine, but the isotope label may be diluted or scrambled during the enzymatic conversion steps.

  • Solution for True D-Incorporation:

    • To incorporate actual D-amino acids for NMR (e.g., to study mirror-image proteins or specific turn structures), you must use Cell-Free Protein Synthesis (CFPS) systems with modified ribosomes or chemically acylated tRNAs (Flexizyme system).

References

  • Tugarinov, V., & Kay, L. E. (2004). An isotope labeling strategy for methyl-TROSY NMR spectroscopy of high molecular weight proteins. Journal of Biomolecular NMR, 28(2), 165–172.

  • Kerfah, R., et al. (2015). Methyl-specific isotopic labeling: a molecular toolbox for NMR analysis of large proteins. Current Opinion in Structural Biology, 32, 113-122.

  • Sprangers, R., & Kay, L. E. (2007). Quantitative dynamics and binding studies of a 20 S proteasome by NMR. Nature, 445(7128), 618–622.

  • Walsh, C. T. (1989). Enzymes in the D-alanine branch of bacterial cell wall peptidoglycan assembly. Journal of Biological Chemistry (Context on D-amino acid metabolism in bacteria).

Method

Application Note: D-Methionine Methyl Ester in Neuroprotection and Ototoxicity Models

Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Prodrug mechanics, in vitro/in vivo protocol design, and neuroprotective evaluation against chemotherapeutic toxicity. Intr...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Prodrug mechanics, in vitro/in vivo protocol design, and neuroprotective evaluation against chemotherapeutic toxicity.

Introduction & Pharmacological Rationale

The clinical utility of platinum-based chemotherapeutics, such as cisplatin, is severely dose-limited by off-target toxicities, including "chemobrain" (cognitive impairment), peripheral neuropathy, and ototoxicity[1]. Cisplatin induces these effects by triggering massive reactive oxygen species (ROS) generation, mitochondrial membrane depolarization, and the formation of irreversible DNA/protein adducts[2][3].

D-Methionine (D-Met) , a sulfur-containing nucleophilic antioxidant, has emerged as a highly effective protectant against these side effects without compromising cisplatin's anti-tumor efficacy[1]. It is transported into the brain via the L and Asc transporter systems, where it accumulates at significantly higher levels than its L-isomer due to the lack of endogenous D-amino acid metabolizing enzymes[4].

The Prodrug Advantage: While native D-Met is effective, its zwitterionic nature at physiological pH can limit rapid passive diffusion across the blood-brain barrier (BBB) and dense tissue matrices. D-Methionine methyl ester (D-Met-OMe) is utilized as a lipophilic prodrug. Esterification of the carboxyl group masks the negative charge, significantly enhancing membrane permeability. Once internalized, ubiquitous intracellular esterases hydrolyze the ester bond, liberating the active D-Met payload directly into the cytosol.

Core Mechanisms of Action
  • Nucleophilic Scavenging: The sulfur moiety of D-Met acts as a soft base, preferentially binding to the soft acid platinum ions, thereby preventing cisplatin from forming adducts with critical cellular proteins and DNA[3].

  • Antioxidant Buffering: D-Met mitigates the loss of mitochondrial membrane potential and reduces oxidative stress by scavenging free radicals[2].

  • GABAergic Modulation: D-Met modulates cortical electrical spike activity primarily through GABA-A receptor activation, providing a protective dampening effect against excitotoxicity[5].

G DMetOMe D-Methionine Methyl Ester (Highly Lipophilic Prodrug) BBB Cell Membrane / BBB (Enhanced Penetration) DMetOMe->BBB Passive Diffusion Esterase Intracellular Esterases (Hydrolysis) BBB->Esterase DMet Active D-Methionine (Intracellular) Esterase->DMet Cleavage of Methyl Group ROS ROS Scavenging & Pt-Ion Chelation DMet->ROS GABA GABA-A Receptor Modulation DMet->GABA Mito Mitochondrial Preservation DMet->Mito Neuroprotection Neuroprotection (Prevention of Apoptosis) ROS->Neuroprotection GABA->Neuroprotection Reduces Excitotoxicity Mito->Neuroprotection

Caption: Mechanism of D-Met-OMe cellular entry, esterase hydrolysis, and downstream neuroprotective pathways.

Quantitative Efficacy Data

To design effective experimental models, it is crucial to understand the concentration-dependent dynamics of D-Methionine. The table below summarizes the established pharmacological metrics of D-Met in neuroprotective models, which serve as the baseline for dosing D-Met-OMe.

Experimental ModelToxic InsultD-Met ConcentrationKey Outcome / Efficacy MetricReference
In Vitro Cortical Networks (MEA) Cisplatin (0.10–0.25 mM)1.0 mM (Pre-treatment)Prevented cisplatin-induced hyper-excitation (up to 200% spike increase) and subsequent cell death.[1]
In Vitro Cortical Networks (MEA) Cisplatin (0.50 mM)1.0 mM (Pre-treatment)Caused sustained excitation but entirely prevented irreversible cell death.[1]
In Vitro Neuronal Activity None (Baseline Modulator)EC50 = 1.06 ± 0.05 mMReduced spontaneous spike activity with 100% efficacy via GABA-A activation.[5]
In Vivo Rat Hippocampus Cisplatin (Systemic)Pre-treatmentPrevented the ~80% reduction in Doublecortin (DCX) labeled neuronal precursor cells.[2]

Expert Insight: Because D-Met-OMe must be hydrolyzed to become active, researchers should factor in a brief latency period for esterase activity when calculating pre-incubation times. A minimum of 12–24 hours of pre-exposure is heavily correlated with maximum protective efficacy[1].

Experimental Protocols

The following protocols are engineered as self-validating systems . They include internal controls to ensure that observed neuroprotection is a direct result of the D-Met-OMe prodrug and not an artifact of media changes or baseline compound toxicity.

Protocol A: In Vitro Microelectrode Array (MEA) Assay for Cortical Network Protection

This protocol utilizes MEAs to continuously monitor the electrophysiological health of auditory cortex neurons exposed to cisplatin, quantifying the protective threshold of D-Met-OMe.

Materials:

  • 64-channel Indium-Tin Oxide (ITO) Microelectrode Arrays.

  • Dissociated embryonic mouse auditory cortex neurons.

  • D-Met-OMe·HCl (Prepare as a 100 mM stock in sterile neurobasal medium).

  • Cisplatin (Prepare fresh to avoid aqueous degradation).

Step-by-Step Methodology:

  • Network Maturation: Seed dissociated neurons onto the MEA. Allow 3–4 weeks for the development of mature, spontaneously active, and synchronized cortical networks[1].

  • Baseline Recording (Self-Validation Step 1): Record spontaneous spiking and burst activity for 2 hours prior to any chemical addition. Establish the baseline spike rate (100%).

  • Prodrug Pre-loading: Introduce D-Met-OMe to the culture media to achieve a final concentration of 1.0 mM.

  • Prodrug Control Recording (Self-Validation Step 2): Record network activity for 24 hours. Causality Check: D-Met acts as a GABA-A agonist[5]; you should observe a reversible, concentration-dependent decrease in baseline spike activity. If spiking ceases entirely and does not recover upon washout, suspect stock contamination or pH imbalance from the HCl salt.

  • Toxic Insult: Add cisplatin to the media to achieve a concentration of 0.25 mM (a concentration known to induce a 200% increase in aberrant spiking followed by cell death)[1].

  • Longitudinal Monitoring: Continuously record optical and electrophysiological data for 48–72 hours.

  • Data Analysis: Quantify the prevention of the initial excitotoxic spike phase and the preservation of network bursting compared to a cisplatin-only positive control.

Workflow Step1 1. Primary Culture Maturation (Auditory Cortex on MEA) Step2 2. Baseline Recording (Establish 100% Spike Rate) Step1->Step2 Step3 3. Prodrug Pre-treatment (1.0 mM D-Met-OMe, 24h) Step2->Step3 Step4 4. Cisplatin Challenge (0.25 mM - 0.50 mM) Step3->Step4 Step5 5. Electrophysiological Monitoring (48-72h) Step4->Step5 Step6 6. Data Analysis (Spike/Burst Rate vs Controls) Step5->Step6

Caption: Step-by-step workflow for in vitro MEA neurotoxicity and D-Met-OMe protection assays.

Protocol B: In Vivo Assessment of Hippocampal Neurogenesis (Adult Rat Model)

Cisplatin severely suppresses adult neurogenesis in the subgranular zone (SGZ) of the hippocampus, leading to memory impairment. This protocol evaluates the ability of systemically administered D-Met-OMe to cross the BBB and preserve neuronal precursor cells[2].

Step-by-Step Methodology:

  • Cohort Assignment: Divide adult rats into four groups: (1) Saline Control, (2) D-Met-OMe alone, (3) Cisplatin alone, and (4) D-Met-OMe + Cisplatin.

  • Pre-treatment Phase: Administer D-Met-OMe (e.g., 300 mg/kg, adjusted for ester molecular weight) via intraperitoneal (IP) injection 30 minutes prior to cisplatin administration. Causality Check: The 30-minute window allows for systemic circulation, BBB penetration of the lipophilic ester, and intracellular cleavage into active D-Met before the platinum insult occurs.

  • Cisplatin Administration: Administer a neurotoxic dose of cisplatin (e.g., 6 mg/kg IP)[2].

  • Incubation & Sacrifice: Maintain the animals for 7 days post-treatment to allow for observable changes in neurogenesis. Sacrifice via transcardial perfusion with 4% paraformaldehyde.

  • Immunohistochemistry: Section the hippocampus and immunolabel for Doublecortin (DCX) , a microtubule-associated protein expressed almost exclusively in immature neurons.

  • Quantification: Perform stereological cell counts of DCX-labeled cells in the SGZ. The D-Met-OMe + Cisplatin group should exhibit DCX counts statistically similar to the Saline Control, preventing the ~80% reduction typically seen in the Cisplatin-alone group[2].

References

  • D-methionine protects against cisplatin induced neurotoxicity in the hippocampus of the adult rat. National Center for Biotechnology Information (PMC).[Link]

  • d-Methionine protects against cisplatin-induced neurotoxicity in cortical networks. National Center for Biotechnology Information (PubMed).[Link]

  • Advances in D-Amino Acids in Neurological Research. MDPI.[Link]

  • Antioxidants L-carnitine and D-methionine modulate neuronal activity through GABAergic inhibition. National Center for Biotechnology Information (PubMed).[Link]

  • Molecular Characteristics of Cisplatin-Induced Ototoxicity and Therapeutic Interventions. MDPI.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Oxidation of D-Methionine Methyl Ester

Welcome to the Advanced Troubleshooting and Support Guide for the storage and handling of D-Methionine methyl ester. Because the integrity of amino acid derivatives is foundational to peptide synthesis and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting and Support Guide for the storage and handling of D-Methionine methyl ester. Because the integrity of amino acid derivatives is foundational to peptide synthesis and drug development, this guide is designed to move beyond basic storage instructions. Here, we explore the mechanistic causes of degradation and provide self-validating protocols to ensure absolute chemical fidelity.

Mechanistic Insight: The Causality of Degradation

D-Methionine methyl ester is highly susceptible to oxidation due to the nucleophilic nature of its thioether sulfur atom. When exposed to atmospheric oxygen, reactive oxygen species (ROS), or trace metal catalysts, the sulfur atom readily donates electrons to electrophilic oxygen.

This reaction sequentially converts the native thioether into methionine sulfoxide (adding a chiral center at the sulfur and increasing the mass by +16 Da) and, under prolonged exposure, into methionine sulfone (+32 Da) 1[1]. Because oxidation converts a hydrophobic side chain into a highly polar one, even minor degradation can completely alter the pharmacokinetic profile or structural folding of downstream synthesized peptides.

OxidationMechanism Met D-Methionine Methyl Ester (Thioether) Sulfoxide Methionine Sulfoxide (+16 Da) Met->Sulfoxide Oxidation ROS O2 / ROS / Light (Catalysts) ROS->Met Induces Sulfone Methionine Sulfone (+32 Da) Sulfoxide->Sulfone Further Oxidation

Oxidation pathway of D-Methionine methyl ester to sulfoxide and sulfone.

Troubleshooting & FAQs

Q1: My D-Methionine methyl ester is stored at 4°C in the dark, but mass spectrometry still shows a +16 Da contamination. Why? A1: Temperature control and light protection only slow the kinetics of oxidation; they do not eliminate the reactants. If the vial was sealed in ambient air, the headspace contains ~21% oxygen. Furthermore, ambient moisture can condense at 4°C, mobilizing trace metal ions that catalyze the oxidation of the thioether 2[2]. To prevent this, you must physically displace the oxygen using an inert gas blanket before sealing.

Q2: Should I procure and store this compound as a free base or a hydrochloride (HCl) salt? A2: Always prioritize the hydrochloride salt (D-Methionine methyl ester hydrochloride) for storage 3[3]. The protonation of the primary amine prevents intermolecular side reactions (like diketopiperazine formation) and significantly reduces the compound's hygroscopicity. Less moisture absorption directly translates to a lower rate of aqueous-phase oxidative catalysis.

Q3: We use polymer-based syringes for aliquoting and short-term storage. Is this safe? A3: Cyclo-olefin polymer (COP) containers have higher gas permeability than borosilicate glass. Dissolved oxygen can permeate the polymer matrix and oxidize the methionine residue. If you must use polymer containers, they must be stored inside a secondary blister pack containing an oxygen absorber to actively strip O2 from the microenvironment 4[4]. Otherwise, use amber glass vials.

Q4: How can I definitively verify the extent of oxidation in my stored batches without destroying large amounts of sample? A4: Proton Nuclear Magnetic Resonance (1H NMR) is highly diagnostic for this specific degradation. The protons on the terminal S-CH3 group shift significantly depending on the oxidation state. In a native thioether, the S-CH3 peak appears at ~2.04 ppm. Upon oxidation to a sulfoxide, the electron-withdrawing oxygen shifts the peak downfield to ~2.66 ppm, and further to ~3.00 ppm for the sulfone 5[5].

Quantitative Data: Storage Conditions & Stability

The following table synthesizes the expected stability profiles of D-Methionine methyl ester under various environmental configurations.

Storage ConditionAtmospherePrimary ContainerExpected Shelf LifeEst. Oxidation Rate (per month)
25°C (Room Temp)Ambient AirClear Glass< 1 WeekHigh (>15%)
4°C (Fridge)Ambient AirAmber Glass1 - 3 MonthsModerate (5-10%)
4°C (Fridge)Ambient AirPolymer (COP)< 1 MonthHigh (Due to gas permeability)
4°C (Fridge)Air + O2 AbsorberPolymer (COP)> 12 MonthsLow (<1%)
-20°C (Freezer)Ambient AirAmber Glass6 - 12 MonthsLow (1-3%)
-20°C (Freezer) Argon Gas Amber Glass (PTFE Cap) > 24 Months Negligible (<0.1%)

Self-Validating Experimental Protocol: Aliquoting and Inert Storage

To guarantee the integrity of your compound, do not simply follow steps; validate them. This protocol incorporates an internal control system so you can mathematically prove your storage method is working.

The Causality of the Materials:
  • Argon over Nitrogen: Argon is roughly 38% denser than ambient air. When piped into a vial, it sinks to the bottom, actively lifting and displacing the lighter oxygen out of the neck. Nitrogen is slightly lighter than air and mixes with it, making it less effective for open-vial blanketing.

  • PTFE-Lined Caps: Polytetrafluoroethylene (PTFE) provides an impermeable barrier to gas exchange, whereas standard polyethylene (PE) caps allow slow oxygen ingress over months of freezer storage.

StorageWorkflow Start 1. Bulk D-Met-OMe HCl Dry 2. Desiccation (Remove Moisture) Start->Dry Aliquot 3. Aliquot into Amber Vials (Prevent Photo-oxidation) Dry->Aliquot Argon 4. Argon Blanketing (Displace O2) Aliquot->Argon Seal 5. PTFE-Lined Capping (Gas-tight Seal) Argon->Seal Store 6. Store at -20°C Seal->Store QC 7. Self-Validation (LC-MS Baseline vs Day 30) Store->QC

Step-by-step workflow for the inert storage and validation of D-Met-OMe.

Step-by-Step Methodology:

Phase 1: Preparation & Aliquoting

  • Transfer the bulk D-Methionine methyl ester hydrochloride into a vacuum desiccator containing fresh anhydrous calcium sulfate (Drierite) for 12 hours to strip ambient moisture.

  • In a low-light environment, aliquot the dried powder into single-use amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated oxygen exposure during daily lab operations.

  • Create the Positive Control: Leave one vial (Vial A) unsealed on the benchtop under ambient light and air for 48 hours.

Phase 2: Inert Blanketing 4. Attach a sterile pipette tip to an Argon gas line. Set the flow rate to a gentle stream (you should barely feel it on your skin to avoid blowing the powder out). 5. Insert the tip into the headspace of the first storage vial (Vial B). Blanket with Argon for 10 seconds. 6. While the Argon is still flowing, bring the PTFE-lined screw cap to the vial and seal it immediately as you withdraw the gas line. Repeat for all remaining vials. 7. Transfer all sealed, Argon-blanketed vials to a -20°C freezer.

Phase 3: The Self-Validation System 8. Baseline QC (Day 0): Perform LC-MS on a freshly blanketed vial (Vial B). Record the ratio of the native mass peak to the +16 Da (sulfoxide) peak. 9. Stress Test QC (Day 2): Perform LC-MS on the positive control (Vial A). You should observe a distinct increase in the +16 Da peak, proving that your analytical method is sensitive enough to detect oxidation. 10. Validation QC (Day 30): Pull one Argon-blanketed vial from the -20°C freezer. Allow it to come to room temperature before opening (to prevent condensation). Perform LC-MS.

  • Result: If the Day 30 spectrum matches the Day 0 baseline, your Argon blanketing and PTFE seal system is validated and functioning perfectly.

References

  • Methionine Oxidation and Reduction in Proteins - PMC National Institutes of Health (NIH) / PubMed Central. [Link]

  • Suppression of Methionine Oxidation of a Pharmaceutical Antibody Stored in a Polymer-Based Syringe - PubMed Journal of Pharmaceutical Sciences / NIH.[Link]

  • Supporting Information: Oxidative Damage of Biomolecules by the Environmental Pollutants NO2 and NO3 DOI.org / Academic Supporting Data. [Link]

Sources

Optimization

Purification of D-Methionine methyl ester from reaction mixtures

Welcome to the Technical Support Center for amino acid derivatization. This guide is engineered for researchers and drug development professionals who require high-purity D-Methionine methyl ester.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amino acid derivatization. This guide is engineered for researchers and drug development professionals who require high-purity D-Methionine methyl ester.

Because free amino acid esters are prone to self-condensation and degradation[1], this workflow is divided into two phases: the robust synthesis/purification of the stable Hydrochloride Salt , followed by the on-demand isolation of the Free Base .

Process Workflow

G DMet D-Methionine Reaction Reaction Mixture (12-24h, RT) DMet->Reaction Reagents MeOH + TMSCl Reagents->Reaction Concentration Vacuum Concentration Reaction->Concentration Complete conversion Crystallization Crystallization (Cold Et2O) Concentration->Crystallization Crude residue HClSalt D-Met-OMe·HCl (Stable Salt) Crystallization->HClSalt Filtration Neutralization Neutralization (Aq. K2CO3) HClSalt->Neutralization Optional FreeBase D-Met-OMe Free Base Neutralization->FreeBase Organic extraction

Workflow for the synthesis and purification of D-Methionine methyl ester.

Phase 1: Synthesis & Purification of D-Methionine Methyl Ester Hydrochloride

We recommend the Trimethylsilyl chloride (TMSCl) mediated esterification over traditional Thionyl Chloride (


) or gaseous HCl methods. TMSCl reacts with methanol to generate anhydrous HCl in situ, providing a milder environment that preserves the delicate D-stereocenter[2].

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 equivalent of D-Methionine in anhydrous methanol (approx. 10 mL per gram of amino acid) under an inert nitrogen atmosphere.

  • Activation: Cool the suspension to 0 °C using an ice bath. Dropwise, add 2.0 to 3.0 equivalents of TMSCl.

    • Causality: Slow addition at 0 °C controls the exothermic generation of HCl, preventing thermal degradation or racemization of the D-stereocenter[3].

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 12 to 24 hours. The suspension will gradually turn into a clear solution as the ester hydrochloride forms.

    • Self-Validating Checkpoint: Spot an aliquot on a TLC plate (eluent: n-butanol/acetic acid/water) and stain with Ninhydrin. The complete disappearance of the baseline D-Methionine spot validates 100% conversion.

  • Concentration: Remove the excess methanol and TMS-derivatives under reduced pressure (rotary evaporator) at ≤ 35 °C to yield a thick, crude syrup.

  • Crystallization: Dissolve the crude syrup in the absolute minimum volume of anhydrous methanol. Vigorously stir while slowly adding cold anhydrous diethyl ether (

    
    ) until the solution becomes turbid. Cool to -20 °C to force complete crystallization.
    
  • Isolation: Filter the white crystals through a sintered glass funnel. Wash twice with cold

    
     and dry under high vacuum.
    
    • Causality:

      
       acts as an anti-solvent that specifically crashes out the highly polar hydrochloride salt while keeping non-polar impurities and siloxane byproducts dissolved in the mother liquor.
      

Phase 2: On-Demand Isolation of the Free Base

Only perform this step immediately before your downstream coupling reaction. The free base is chemically unstable for long-term storage[1].

Step-by-Step Methodology:

  • Solubilization: Dissolve the purified D-Met-OMe·HCl salt in Dichloromethane (DCM) (approx. 10 mL per gram) and cool to 0 °C.

  • Neutralization: Slowly add an equal volume of concentrated aqueous Potassium Carbonate (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) solution.
    
    • Causality: Strong bases like NaOH will rapidly hydrolyze the newly formed ester back to the carboxylic acid. A mild base like

      
       safely neutralizes the HCl without cleaving the ester bond.
      
    • Self-Validating Checkpoint: Check the pH of the aqueous layer. A pH of 8–9 confirms complete neutralization, ensuring maximum partitioning of the free base into the organic layer.

  • Extraction: Separate the organic layer. Extract the remaining aqueous phase twice more with DCM.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous

    
    , filter, and concentrate under reduced pressure at room temperature.
    
    • Causality: Applying heat during this concentration step will provide the activation energy needed for the free amines to attack neighboring esters, ruining your yield via self-condensation.

Quantitative Method Comparison

To justify the selection of the TMSCl protocol, compare the historical performance metrics of standard esterification methods:

Esterification MethodReagentsTypical Yield (%)Enantiomeric Excess (ee %)ScalabilityKey Drawback
In situ HCl Generation TMSCl / MeOH90 - 95%>99.0%ExcellentRequires strictly anhydrous conditions
Thionyl Chloride

/ MeOH
80 - 85%95.0 - 98.0%GoodHighly exothermic; risks racemization
Acid Catalysis Gaseous HCl / MeOH75 - 80%~95.0%ModerateTedious gas setup; harsh conditions

Troubleshooting & FAQs

Q1: My crystallization step yielded a sticky oil instead of white crystals. How do I fix this "oiling out"? A: Oiling out occurs when the product becomes supersaturated in a solvent system containing too much residual moisture or methanol. Because amino acid hydrochloride salts are highly hygroscopic, water forces them into a dense aqueous syrup rather than a crystal lattice. Resolution: Re-concentrate the oil under high vacuum to remove all moisture. Redissolve in the absolute minimum volume of anhydrous methanol, add a seed crystal if available, and slowly diffuse cold anhydrous ether.

Q2: I isolated the free base, but after a few days in the fridge, it turned into an insoluble white powder. What happened? A: You are observing intermolecular aminolysis. Free amino acid methyl esters are inherently unstable; the nucleophilic free amine of one molecule attacks the electrophilic ester carbonyl of another, forming a cyclic diketopiperazine (DKP)[1]. Resolution: Always store the compound as the stable hydrochloride salt. Only neutralize and extract the free base immediately prior to your peptide coupling or downstream reaction.

Q3: How do I ensure zero racemization occurred during my esterification? A: The D-stereocenter is sensitive to harsh acidic conditions combined with heat. By utilizing the TMSCl/MeOH system at room temperature, you generate anhydrous HCl in a mild, controlled manner[4]. Validation: Run chiral HPLC on the purified hydrochloride salt using a chiral stationary phase (e.g., Chiralcel OJ). The D-enantiomer should elute cleanly with an ee >99%.

References

  • Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119.[Link]

  • Chen, B.-C. et al. (1999). A Facile Method for the Transformation of N-(tert-Butoxycarbonyl) α-Amino Acids to N-Unprotected α-Amino Methyl Esters. Journal of Organic Chemistry, 64(25), 9294–9296.[Link]

  • ResearchGate Scientific Community. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?[Link]

  • Shandong Taihe Water Treatment Tech Co Ltd. (2019). Continuous synthesis method of glycine methyl ester hydrochloride.

Sources

Troubleshooting

Improving the stability of D-Methionine methyl ester in aqueous solutions

Technical Support Center: Stabilizing D-Methionine Methyl Ester in Aqueous Solutions Welcome to the Technical Support Center for D-Methionine methyl ester (D-Met-OMe) handling and formulation. As a crucial chiral buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilizing D-Methionine Methyl Ester in Aqueous Solutions

Welcome to the Technical Support Center for D-Methionine methyl ester (D-Met-OMe) handling and formulation. As a crucial chiral building block and biochemical reagent, D-Met-OMe presents two primary chemical liabilities in aqueous environments: the base/acid-catalyzed hydrolysis of the methyl ester moiety, and the reactive oxygen species (ROS)-mediated oxidation of the thioether side chain.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the integrity of your stock solutions and experimental assays.

Degradation A D-Methionine Methyl Ester (Intact) B D-Methionine (Hydrolysis Product) A->B Ester Cleavage C D-Met-OMe Sulfoxide (+16 Da Oxidation Product) A->C Thioether Oxidation D High/Low pH Phosphate Buffers D->B Catalyzes E Trace Metals (Fe, Cu) Dissolved O2 / ROS E->C Catalyzes

Logical relationship of D-Met-OMe degradation pathways and their primary environmental catalysts.

Section 1: Troubleshooting Ester Hydrolysis

Q: Why does my D-Met-OMe degrade so rapidly in physiological buffers (pH 7.4), and how can I prevent it? A: Amino acid methyl esters are highly susceptible to spontaneous (non-enzymic) hydrolysis in aqueous media, a process heavily dependent on the pH and the specific buffer salts used. At pH 7.4, hydroxide ions drive base-catalyzed ester cleavage. Furthermore, common biological buffers like phosphate act as general base catalysts, significantly accelerating the hydrolysis rate of protonated amino acid esters[1].

Causality & Solution: To suppress hydrolysis, the formulation must be maintained at a slightly acidic pH where the ester is most stable (typically pH 3.0 to 4.5)[2]. At this pH range, the amine group is fully protonated, sterically and electronically shielding the ester carbonyl, while the hydroxide concentration is negligible. If physiological pH is strictly required for your downstream assay, prepare your D-Met-OMe stock in a weakly acidic vehicle (e.g., 10 mM acetate buffer, pH 4.0) and spike it into your pH 7.4 assay buffer immediately prior to the experiment to minimize the time the ester spends in the hydrolytic environment.

Section 2: Mitigating Thioether Oxidation

Q: I am observing a +16 Da and +32 Da mass shift in my LC-MS analysis of stored D-Met-OMe solutions. What causes this, and what is the protocol to stop it? A: A mass shift of +16 Da corresponds to the oxidation of the methionine thioether group to a sulfoxide, while +32 Da indicates further oxidation to a sulfone. The activation energy barrier for free methionine oxidation in water is approximately 14.7 to 15.5 kcal/mol[3]. This reaction is readily catalyzed by dissolved oxygen, trace transition metals (e.g., Fe3+, Cu2+) leaching from glassware or lower-grade reagents, and exposure to light.

Causality & Solution: Oxidation is driven by the accessibility of the sulfur atom to solvent water molecules and reactive oxygen species (ROS)[4]. To create a self-validating, oxidation-resistant system, you must interrupt this catalytic cycle:

  • Chelation: Add 1 mM EDTA to sequester trace transition metals that catalyze radical formation.

  • Sacrificial Antioxidants: The addition of free, unesterified L-Methionine (0.01% to 0.3% w/v) acts as a sacrificial scavenger for ROS, protecting your target D-Met-OMe without altering the chiral environment of your primary reagent[5].

  • Degassing: Purge your aqueous vehicle with inert gas (Argon or Nitrogen) for 15 minutes prior to dissolving the D-Met-OMe to displace dissolved oxygen.

Quantitative Data: Stability Matrix

The following table summarizes the expected stability of D-Met-OMe under various aqueous conditions, synthesizing kinetic behaviors of amino acid esters and methionine oxidation rates.

Formulation ConditionpHTemp (°C)Primary DegradantEstimated Half-Life (t½)
Unbuffered Water (Ambient O2)~6.025Sulfoxide (+16 Da)3 - 5 Days
100 mM Phosphate Buffer7.437Free D-Methionine< 12 Hours
10 mM Acetate Buffer4.04None (Stable)> 4 Weeks
10 mM Acetate + 1 mM EDTA + Ar4.0-20None (Stable)> 6 Months

Step-by-Step Methodology: Preparation of an Optimized Stock Solution

To ensure maximum stability and reproducibility, follow this standardized protocol for preparing a 100 mM D-Met-OMe stock solution.

Materials Required:

  • D-Methionine methyl ester hydrochloride (High purity, >98%)

  • Ultrapure Water (18.2 MΩ·cm)

  • Glacial Acetic Acid and Sodium Acetate (for 10 mM Acetate Buffer)

  • EDTA disodium salt

  • Argon or Nitrogen gas source

  • 0.22 µm PES syringe filter

Protocol:

  • Vehicle Preparation: Prepare a 10 mM Acetate buffer by dissolving sodium acetate in ultrapure water and adjusting the pH to 4.0 using glacial acetic acid. Rationale: pH 4.0 minimizes both acid- and base-catalyzed hydrolysis[2].

  • Chelator Addition: Add EDTA disodium salt to a final concentration of 1 mM. Rationale: Sequesters trace metals that catalyze thioether oxidation.

  • Deoxygenation: Sparge the buffer solution with Argon gas for 15 to 20 minutes at room temperature. Rationale: Removes dissolved oxygen, the primary substrate for sulfoxide formation.

  • Dissolution: Weigh the required mass of D-Met-OMe hydrochloride to achieve a 100 mM concentration. Slowly add the deoxygenated buffer to the powder while gently vortexing. Note: D-Met-OMe HCl is highly soluble in water; vigorous heating is unnecessary and should be avoided to prevent thermal degradation.

  • Sterilization & Aliquoting: Pass the complete solution through a 0.22 µm PES syringe filter into sterile, amber-colored microcentrifuge tubes. Rationale: Amber tubes prevent photo-catalyzed oxidation. Filtration removes microbial contaminants that could enzymatically cleave the ester.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and store at -20°C or -80°C until use. Thaw only once; discard any unused thawed portions.

Workflow Step1 1. Buffer Prep (10mM Acetate, pH 4.0) Step2 2. Chelation (Add 1mM EDTA) Step1->Step2 Step3 3. Degassing (Argon Purge, 15 min) Step2->Step3 Step4 4. Dissolution (Add D-Met-OMe HCl) Step3->Step4 Step5 5. Sterilization (0.22µm PES Filter) Step4->Step5 Step6 6. Storage (Amber Tubes, -20°C) Step5->Step6

Step-by-step workflow for formulating and storing highly stable D-Met-OMe aqueous solutions.

References

  • The Methyl Ester of a-Aminophenylacetic Acid: pH-Dependence and Phosphate Catalysis of Hydrolysis. RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgNAUdR7EAJxz8_m8kdIWq3p5LS_CZK1qlaqNTYBsHusM1P4Fpgf-NuaTcwSqcf5d4YjdAhYS0_JdfC1dYr_5k9_ISyR8VUtGTrPWC5Dqaidi5QKzjhGoGBRRVh1JrBGAb1qzKlJMiFo0uOzQvHfw7EsKnihAP4uUU]
  • Process for the stabilization of methionine. US Patent 3931307A.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7gsTcJqK-4xFKwVBCWbyfTxHYNLyMUT1UNO0xZ1uyOkrr8nWsOpYPBvIMtS0fWDlrIRX5eAgs6j1YpbIz0zyGDnzDzWELzq8PiyAXq9LgSKGc7fvpsIHZ9ulQYogSGQS_NipNXw==]
  • Oxidation of Methionine Residues in Aqueous Solutions: Free Methionine and Methionine in Granulocyte Colony-Stimulating Factor. Journal of the American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEb1BAGyICPhReP2o9rpjjV4Ajxa8sL-p5RT3olgxzJPi7qAS68lI9qizvIGU059BLK0HCCtEtI537_Q8vEQNmtmFSTmUw-n-E9kZdqTbN51oIpYZLsR0M8XdZ08fLuhasniXUgroXvRA==]
  • Oxidation of Methionine Residues in Aqueous Solutions: Free Methionine and Methionine in Granulocyte Colony-Stimulating Factor | Request PDF. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjQ3BbYtEqKhLisvDDS0pL-5r1UpU-mbaWxootpt22c3qOZULnzh296Pi4FZR8n8w0kJupb31r7aQS8mEuqiMlAn_IPD68NWjNOTRDWvPBBdyLfsmiWNL0dai3EZRIxS_91zaZ5wqZxNlQusS8-YvGIPFahv4xW1pnGBrifdnOwr62YFegeWJJoQQmG_4aL49ik3lpDoNHmBJpr7Azmi6eGmUQBTouUmJFK-9nv6XpljmoyhIdSI5e7aMZQr3Afy9uF4vDKkNJC2O92fbOCEbAhwfT-XFy9xKtU2BhJZ0Mj8HvedfB83aUYg==]
  • Method for the stabilization of methionine-containing polypeptides. US Patent 5272135A.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7k2xT8Lvwlk8c5GQ1Ck7s3TYH--ZuFDRoMe2bJHWbXGy_8Eu4ehYiRmf7XAOkw6omP90tSqCwYvAt4-gbz0S-y46Mk8L7ns4YdhIivToO5M0L4vcMtjN4xXw-HOG0kZVQKajdblB2ymw=]

Sources

Optimization

Minimizing racemization during D-Methionine methyl ester synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most critical challenges in chiral peptide and drug synthesis: maintaining th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most critical challenges in chiral peptide and drug synthesis: maintaining the absolute stereochemical integrity of D-Methionine during esterification.

Below, you will find mechanistic explanations, quantitative comparisons, and a self-validating protocol to eliminate racemization in your workflows.

Part 1: Mechanistic FAQs & Troubleshooting

Q: Why am I observing significant L-Methionine contamination (racemization) when using the standard thionyl chloride (


) method? 
A:  Racemization during 

-mediated esterification is primarily driven by thermal stress combined with the formation of highly reactive intermediates. While

generates

in situ to catalyze the reaction, its addition to methanol is highly exothermic. If the reaction temperature exceeds 0°C, the activated acyl chloride intermediate becomes highly susceptible to

-proton abstraction. This leads to the formation of an achiral enol or azlactone intermediate, which subsequently reprotonates non-stereoselectively, yielding 1[1]. For optimal results, the

/MeOH system must be strictly maintained between –5°C and 0°C[1].

Q: What is the most reliable alternative coupling reagent to preserve the D-configuration? A: Trimethylchlorosilane (TMSCl) in methanol is the superior alternative for chiral preservation. Unlike


, which requires strict sub-zero temperature control to prevent thermal spikes,1[1]. The mild conditions prevent the thermal activation energy required for 

-proton abstraction, thereby minimizing racemization while maintaining excellent yields (>95%)[1].

Q: Can the post-reaction workup induce racemization even if the reaction was kept cold? A: Yes. A common critical error is neutralizing the resulting amino acid ester hydrochloride salt with a strong alkali (e.g.,


) during extraction. Strongly basic conditions rapidly deprotonate the 

-carbon of the esterified product. To prevent 2, you should either isolate the product directly as the stable hydrochloride salt or use a mild base like saturated sodium bicarbonate (

) if the free base is strictly required[2].

Part 2: Quantitative Method Comparison

To guide your experimental design, the following table summarizes the operational parameters and racemization risks associated with standard esterification methods.

Esterification MethodReagentsOperating TemperatureReaction TimeTypical YieldRacemization Risk
Thionyl Chloride

, Methanol
-5°C to 0°C12 - 24 h90 - 95%Moderate (High if > 0°C)
Protic Acid

(gas), Methanol
Reflux12 - 24 h85 - 90%High (Thermal stress)
TMSCl (Optimized) TMSCl, MethanolRoom Temperature12 - 24 h> 95%Very Low

Part 3: Self-Validating Experimental Protocol

TMSCl-Mediated Synthesis of D-Methionine Methyl Ester Hydrochloride This protocol utilizes TMSCl to ensure high optical purity by avoiding the thermal and chemical extremes that trigger enolization[1].

Step 1: Reagent Preparation

  • Action: Add 10.0 mL of anhydrous methanol to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Causality: Anhydrous conditions prevent the competitive hydrolysis of TMSCl, ensuring maximum generation of the active silylating agent and anhydrous

    
    .
    

Step 2: TMSCl Activation

  • Action: Dropwise add 2.0 equivalents of Trimethylchlorosilane (TMSCl) to the methanol at room temperature under an inert nitrogen atmosphere.

  • Validation Check: The solution should remain clear. A slight exotherm is normal but should not boil the methanol.

Step 3: Substrate Addition

  • Action: Add 1.0 equivalent of optically pure D-Methionine to the stirring solution.

  • Validation Check: D-Methionine will initially be suspended. As the esterification progresses, the suspension will clear into a homogeneous solution. Complete dissolution is your visual indicator of reaction progression.

Step 4: Reaction Propagation

  • Action: Stir the mixture at room temperature (20-25°C) for 12 to 24 hours.

  • Causality: Maintaining room temperature strictly prevents the thermal enolization of the activated carboxyl intermediate, preserving the D-configuration[1].

Step 5: Isolation and Purification

  • Action: Concentrate the reaction mixture under reduced pressure to yield a crude viscous oil. Triturate the oil with cold, dry tert-butyl methyl ether to induce crystallization.

  • Validation Check: A white crystalline solid (D-Methionine methyl ester hydrochloride) will precipitate. Filter and dry under vacuum. Isolating as the hydrochloride salt circumvents the need for basic aqueous workup, completely avoiding base-catalyzed racemization[2].

Part 4: Visual Workflows & Pathway Diagrams

Racemization_Mechanism D_Met D-Methionine (Optically Pure) Activated Activated Carboxyl Intermediate (Acyl Chloride) D_Met->Activated SOCl2 or TMSCl Activation Enol Achiral Enol / Azlactone (Loss of Stereocenter) Activated->Enol High Temp (>0°C) Base Exposure Pure_Ester D-Methionine Methyl Ester (Optically Pure) Activated->Pure_Ester Room Temp (TMSCl) Direct Esterification Racemate D/L-Methionine Methyl Ester (Racemized Mixture) Enol->Racemate Non-stereoselective Reprotonation

Fig 1: Mechanistic pathway of amino acid racemization vs. pure esterification.

TMSCl_Workflow Step1 1. Anhydrous Methanol Step2 2. TMSCl Addition (Dropwise, RT) Step1->Step2 Step3 3. D-Met Addition (Stir 12-24h) Step2->Step3 Step4 4. Vacuum Concentration Step3->Step4 Step5 5. Ether Trituration Step4->Step5 Step6 Pure D-Met-OMe·HCl (Crystals) Step5->Step6

Fig 2: Optimized room-temperature TMSCl workflow for D-Methionine esterification.

References

  • Source: Molecules (via NIH / PubMed Central)
  • Title: A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis Source: Highfine URL

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Stereoisomers in the Lab: D-Methionine Methyl Ester vs. L-Methionine Methyl Ester in Biological Assays

For researchers in the life sciences, the subtle distinction between stereoisomers can have profound biological consequences. The choice between the D- and L-forms of an amino acid ester like methionine methyl ester is n...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in the life sciences, the subtle distinction between stereoisomers can have profound biological consequences. The choice between the D- and L-forms of an amino acid ester like methionine methyl ester is not trivial; it is a critical experimental parameter that can dictate the outcome and interpretation of any biological assay. This guide provides an in-depth comparison of D- and L-methionine methyl ester, grounded in biochemical principles and supported by experimental insights, to empower researchers to make informed decisions for their studies.

The Centrality of Chirality in Biological Systems

Biological systems are built upon a foundation of stereospecificity. The vast majority of naturally occurring amino acids are in the L-configuration, and enzymes, the workhorses of the cell, have active sites that are exquisitely evolved to recognize and process these L-isomers.[1][2][3] Consequently, L-methionine and its derivatives are directly integrated into canonical metabolic pathways. D-amino acids, while less common, are not biologically inert. They have unique metabolic fates and are increasingly recognized for their roles in various physiological and pathological processes.[][5][6] Understanding these distinct pathways is paramount when designing and interpreting experiments.

The Divergent Metabolic Fates of D- and L-Methionine Methyl Ester

The fundamental difference between using D- and L-methionine methyl ester in an assay lies in their initial metabolic processing. Once inside the cell, the methyl ester group is readily cleaved by ubiquitous esterase enzymes to yield the corresponding amino acid, D- or L-methionine. From this point, their metabolic journeys diverge dramatically.

L-Methionine: The Direct Route to Core Metabolism

L-methionine is an essential amino acid, meaning the body cannot synthesize it.[7] Its primary roles are twofold:

  • Protein Synthesis: It is a fundamental building block for the translation of proteins.

  • The Methionine Cycle: It is the precursor to S-adenosylmethionine (SAM), the universal methyl group donor for over 100 essential methylation reactions, affecting DNA, RNA, proteins, and lipids.[8][9][10][11] The methionine cycle is also linked to the transsulfuration pathway, which produces cysteine and the critical cellular antioxidant, glutathione.[7][12]

When L-methionine methyl ester is supplied to cells, it provides a direct and immediate substrate for these vital functions, supporting cell growth, proliferation, and homeostasis.

L_Methionine_Pathway L_Met_Ester L-Methionine Methyl Ester Esterases Esterases L_Met_Ester->Esterases L_Met L-Methionine Esterases->L_Met Protein Protein Synthesis L_Met->Protein tRNA Synthetase SAM S-Adenosylmethionine (SAM) L_Met->SAM MAT Methylation Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation Methyltransferases Transsulfuration Transsulfuration Pathway (Glutathione Synthesis) SAM->Transsulfuration

Metabolic pathway of L-Methionine Methyl Ester.
D-Methionine: The Indirect, Transformative Route

D-methionine cannot be directly used for protein synthesis or the formation of SAM.[13][14] Instead, its biological activity is almost entirely dependent on a two-step conversion process initiated by the peroxisomal flavoenzyme, D-amino acid oxidase (DAAO).[15][16][17]

  • Oxidative Deamination: DAAO, which is strictly specific for D-amino acids, oxidizes D-methionine to its corresponding α-keto acid (2-oxo-4-methylthiobutyric acid).[16][18] This reaction critically produces ammonia (NH₃) and hydrogen peroxide (H₂O₂), a potent reactive oxygen species (ROS).[15][19]

  • Transamination: The α-keto acid is then converted into L-methionine by a transaminase enzyme, which transfers an amino group from another amino acid.

Only after this conversion can the molecule enter the canonical L-methionine metabolic pathways. This indirect route means that the biological effects of D-methionine are inextricably linked to the activity of DAAO and the generation of its byproducts.[20][21]

D_Methionine_Pathway D_Met_Ester D-Methionine Methyl Ester Esterases Esterases D_Met_Ester->Esterases D_Met D-Methionine Esterases->D_Met DAAO D-Amino Acid Oxidase (DAAO) D_Met->DAAO Keto_Acid α-Keto Acid DAAO->Keto_Acid H2O2 Hydrogen Peroxide (ROS) DAAO->H2O2 L_Met L-Methionine Keto_Acid->L_Met Transaminase Core_Metabolism Core Methionine Metabolism L_Met->Core_Metabolism

Metabolic pathway of D-Methionine Methyl Ester.

Comparative Performance in Biological Assays

The distinct metabolic pathways of D- and L-methionine methyl ester have profound implications for common biological assays. The choice of isomer must align with the experimental question to avoid misinterpretation of results.

FeatureL-Methionine Methyl EsterD-Methionine Methyl Ester
Direct Use in Protein Synthesis YesNo (requires conversion)[13][14]
Primary Metabolic Enzyme Methionine Adenosyltransferase (MAT)D-Amino Acid Oxidase (DAAO)[15][16]
Key Metabolic Byproducts S-Adenosylhomocysteine (SAH)Hydrogen Peroxide (H₂O₂) , Ammonia[15][19]
Role as SAM Precursor DirectIndirect, dependent on DAAO activity
Potential for Oxidative Stress Low (can be antioxidant via glutathione)High , due to H₂O₂ production[19]
Typical Application in Assays Essential amino acid supplementation, tracing canonical metabolic flux.Probing DAAO activity, studying effects of D-amino acids, inducing oxidative stress.
Impact on Cell Viability and Cytotoxicity Assays

This is where the most significant and often overlooked differences arise.

  • L-Methionine Methyl Ester: As an essential nutrient, it generally promotes cell viability and proliferation. Its depletion from culture media leads to cell cycle arrest and death. Therefore, it serves as a positive control or a basal nutrient in viability studies.

  • D-Methionine Methyl Ester: Its effect on cell viability is conditional and can be misleading if the underlying mechanism is not considered.

    • Supporting Growth: In cells with high DAAO activity, it can be efficiently converted to L-methionine, thus supporting cell growth.[20][21]

    • Inducing Cytotoxicity: The simultaneous production of H₂O₂ can induce significant oxidative stress.[19] If the rate of H₂O₂ production overwhelms the cell's antioxidant capacity (e.g., glutathione, catalase), it will lead to lipid peroxidation, DNA damage, and ultimately, apoptosis or necrosis. This can erroneously be interpreted as a direct cytotoxic effect of the D-isomer itself, rather than a consequence of its metabolism. A study on HepG2 cells demonstrated that DAAO expression promotes cellular senescence through the enzymatic generation of ROS.[19]

Expert Insight: Before using D-methionine methyl ester in a viability assay, it is crucial to characterize the endogenous DAAO expression and activity in your cell model. A cell line with low DAAO activity will show little effect from D-methionine treatment, while a high-DAAO cell line may exhibit significant cytotoxicity due to ROS production.

Experimental Protocol: Comparative Cell Viability Assessment using MTT Assay

This protocol provides a framework for directly comparing the effects of D- and L-methionine methyl ester on cell viability. The MTT assay measures the metabolic activity of viable cells.

Materials:

  • Cell line of interest (e.g., HepG2, known to have DAAO activity)

  • Complete cell culture medium

  • D-Methionine methyl ester hydrochloride

  • L-Methionine methyl ester hydrochloride

  • Sterile PBS

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multi-well plate reader (570 nm absorbance)

Methodology:

  • Stock Solution Preparation:

    • Prepare 100 mM stock solutions of both D- and L-methionine methyl ester hydrochloride in sterile water or PBS.

    • Filter-sterilize the stock solutions using a 0.22 µm syringe filter. Store at -20°C.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Treatment:

    • Prepare serial dilutions of both D- and L-isomers in culture medium to achieve final concentrations ranging from 0.1 mM to 10 mM.

    • Include "medium only" (no cells) wells for background control and "untreated cells" wells as a negative control.

    • Carefully remove the old medium from the wells and add 100 µL of the treatment media.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

    • Carefully aspirate the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a multi-well plate reader.

    • Subtract the average absorbance of the "medium only" wells from all other readings.

    • Calculate cell viability as a percentage of the untreated control:

      • % Viability = (Absorbance_Treated / Absorbance_Untreated) * 100

    • Plot the % viability against the concentration for both isomers to generate dose-response curves.

Conclusion and Recommendations

The choice between D- and L-methionine methyl ester is a critical decision that hinges on the scientific question being addressed.

  • Choose L-Methionine Methyl Ester when your objective is to supplement an essential amino acid, study the direct effects of the methionine cycle (e.g., methylation, glutathione synthesis), or use it as a standard component in cell culture media. It provides a direct, clean entry into core cellular metabolism.

  • Choose D-Methionine Methyl Ester when your objective is to investigate the activity of D-amino acid oxidase, study the cellular response to enzymatically generated ROS, or explore the unique biological roles of D-amino acids.

As a Senior Application Scientist, my primary recommendation is to approach the use of these isomers with a clear understanding of their distinct metabolic consequences. The D-isomer is not simply an "inactive" control for the L-isomer; it is a pro-drug that, in the right cellular context, initiates a specific enzymatic cascade with potent biological byproducts. Acknowledging this fundamental difference is the first step toward rigorous, reproducible, and insightful biological research.

References

  • Stereoselectivity in drug metabolism and action: effects of enzyme inhibition and induction. (n.d.). Google Scholar.
  • Amino Acids for Pharmaceutical Industry - BOC Sciences. (n.d.). BOC Sciences.
  • D-amino acid oxidase - Wikipedia. (n.d.). Wikipedia.
  • DAAO | DAAIR center - D-amino acids. (n.d.). DAAIR center.
  • D-Amino acid oxidase: Physiological role and applic
  • Stereoselectivity in drug metabolism - ResearchGate. (2025, August 10).
  • Promising Application of D-Amino Acids toward Clinical Therapy - PMC. (2022, September 16).
  • Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine. (n.d.). BOC Sciences.
  • d-amino acid oxidase promotes cellular senescence via the production of reactive oxygen species | Life Science Alliance. (2019, January 18). Life Science Alliance.
  • L-Methionine vs. DL-Methionine - - Dietary Supplement Contract Manufacturer. (n.d.). Dietary Supplement Contract Manufacturer.
  • Stereoselectivity in drug metabolism - Taylor & Francis. (2007, April 11). Taylor & Francis Online.
  • Promising Application of D-Amino Acids toward Clinical Therapy - ResearchGate. (2025, October 13).
  • Stereoselectivity in Drug Metabolism: Molecular Mechanisms and Analytical Methods - PubMed. (2009, February 15).
  • Direct detection and evaluation of conversion of D-methionine into L-methionine in rats by stable isotope methodology - PubMed. (2005, August 15).
  • The Metabolic Journey of DL-Methionine-d4: An In-Depth Technical Guide - Benchchem. (n.d.). BenchChem.
  • Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters - PMC. (n.d.).
  • L-Methionine vs DL-Methionine: Unlock Peak Health! - Dietary Supplement Contract Manufacturer. (2025, July 9). Dietary Supplement Contract Manufacturer.
  • Biotransformation of D-methionine Into L-methionine in the Cascade of Four Enzymes - PubMed. (2007, December 1).
  • A deuterium surface coil NMR study of the metabolism of D-methionine in the liver of the anesthetized rat - PubMed. (n.d.).
  • S-adenosyl-methionine SAMe - Genome It All. (n.d.). Genome It All.
  • S-adenosyl-L-methionine (SAMe): from the bench to the bedside—molecular basis of a pleiotrophic molecule1–3. (n.d.). The American Journal of Clinical Nutrition.
  • [S-adenosyl-L-methionine (SAMe) and its use in hepatology] - PubMed. (n.d.).
  • Methionine - Metabolite - biocrates life science ag. (2024, October 15).
  • Methionine Metabolism and Activated Methyl Cycle | Pathway and Purpose - YouTube. (2018, June 26). YouTube.
  • Antigen receptor control of methionine metabolism in T cells - eLife. (2019, March 27). eLife.

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Comparative

Isotopic enrichment analysis of proteins labeled with D-Methionine methyl ester

Precision Isotopic Enrichment Analysis: D-Methionine Methyl Ester vs. Conventional Tracers in Protein Bioconjugation Executive Summary In the rapidly evolving field of targeted proteomics and chemoselective bioconjugatio...

Author: BenchChem Technical Support Team. Date: March 2026

Precision Isotopic Enrichment Analysis: D-Methionine Methyl Ester vs. Conventional Tracers in Protein Bioconjugation

Executive Summary

In the rapidly evolving field of targeted proteomics and chemoselective bioconjugation, achieving high signal-to-noise ratios during mass spectrometry (MS) relies heavily on the stability and specificity of the isotopic tracer. While standard L-methionine derivatives are widely used, they suffer from rapid enzymatic hydrolysis in complex biological matrices[1]. This guide evaluates the performance of isotopically labeled D-Methionine methyl ester (e.g., methyl-d3 or 13C-enriched) as a superior alternative for tracking protein modifications, offering unparalleled resistance to endogenous proteases and esterases.

Mechanistic Causality: The D-Met-OMe Advantage

As an Application Scientist, I frequently observe signal degradation in MS workflows caused by the premature cleavage of isotopic tags. The selection of D-Methionine methyl ester (D-Met-OMe) directly addresses this through three mechanistic pillars:

  • Protease and Esterase Resistance: Conventional L-amino acid methyl esters are rapidly hydrolyzed by lysosomal enzymes, leading to osmotic swelling and complete loss of the protective ester group[1]. The D-enantiomer is sterically invisible to these endogenous hydrolases, ensuring the tracer remains intact throughout prolonged in vitro or cellular incubations[1].

  • Carboxyl Protection: The methyl ester moiety masks the C-terminal carboxylate. This prevents unwanted cross-reactivity during peptide coupling and forces chemoselective reactivity exclusively at the thioether side chain, a principle recently validated using activated allylic bromides[2] and oxaziridine reagents[3].

  • Isotopic Signature: Incorporating a heavy isotope (e.g., a +3 Da shift via methyl-d3) provides a distinct MS/MS signature[4]. Because the D-isomer resists background degradation, the heavy-to-light ratio remains a true reflection of the bioconjugation event rather than an artifact of enzymatic decay.

Comparative Performance Analysis

To objectively assess D-Met-OMe, we must benchmark it against standard labeling alternatives. The table below synthesizes quantitative performance metrics across four common tracers.

TracerEnzymatic Stability (In Vitro)Chemoselectivity (Thioether)MS/MS Signal RetentionPrimary Application
D-Met-OMe (Isotope Labeled) Excellent (>99% intact)High (Carboxyl protected)Excellent (+3 Da shift)Precision bioconjugation & MS tracking
L-Met-OMe Poor (Rapid hydrolysis)High (Carboxyl protected)Low (Signal loss via esterase)Lysosomotropic assays
L-Met (SILAC) Moderate (Metabolic turnover)Low (Unprotected carboxyl)HighGlobal metabolic labeling
Selenomethionine Moderate (Oxidation prone)Low (Unprotected carboxyl)HighX-ray crystallography

Experimental Protocols: A Self-Validating System

To ensure reproducibility and trust in your data, this protocol employs a self-validating design: a parallel control using unlabeled D-Met-OMe must be run to establish the baseline isotopic envelope and confirm the exact mass shift.

Step 1: Chemoselective Bioconjugation

Causality: We utilize activated allylic bromides under mild aqueous conditions to achieve nonreversible methionine alkylation[2]. The neutral pH ensures the thioether remains nucleophilic while minimizing off-target lysine modification.

  • Prepare a 1 mg/mL solution of the target protein in a 5:2 phosphate buffer (pH 7) to acetonitrile mixture[2].

  • Add 10 equivalents of isotopically labeled D-Met-OMe (e.g., methyl-d3).

  • Introduce the activated allylic bromide (1 mM final concentration)[5].

  • Incubate at 37°C for 2–12 hours. The D-stereocenter prevents degradation by any residual proteases in the lysate.

Step 2: Proteolytic Digestion and Enrichment

Causality: D-Met-OMe labeled domains will not be cleaved by trypsin (which strictly targets L-Lys and L-Arg), preserving the conjugated peptide fragment for downstream enrichment.

  • Quench the reaction and desalt using a spin column.

  • Reduce disulfide bonds with 10 mM DTT (56°C, 30 min) and alkylate with 20 mM iodoacetamide (dark, 30 min).

  • Digest with sequencing-grade Trypsin (1:50 w/w) overnight at 37°C.

  • Enrich the labeled peptides using strong cation exchange (SCX) chromatography.

Step 3: LC-MS/MS Quantification

Causality: The mass difference allows for precise relative or absolute quantification of the conjugation efficiency without interference from endogenous L-methionine turnover.

  • Analyze the enriched fraction via high-resolution MS (e.g., Orbitrap).

  • Extract ion chromatograms (XIC) for the light (unlabeled) and heavy (+3 Da) precursor ions.

  • Calculate the isotopic enrichment ratio to determine absolute conjugation yield.

Quantitative Data Presentation

The following table summarizes the experimental validation of D-Met-OMe against L-Met-OMe in a complex cell lysate model.

MetricD-Met-OMe (methyl-d3)L-Met-OMe (methyl-d3)
Esterase Half-Life (t1/2) > 48 hours< 20 minutes
Bioconjugation Yield (12h) 86%14% (due to degradation)
MS/MS Sequence Coverage 92%41%
Signal-to-Noise Ratio (XIC) 150:112:1

Visualizing the Workflow and Logic

G A Isotope-Labeled D-Met-OMe C Chemoselective Reagent (Allylic Bromide / Oxaziridine) A->C B Target Protein (Thioether Nucleophile) B->C D Stable Sulfonium Conjugate (+3 Da Mass Shift) C->D E Trypsin Digestion (Protease Resistant Label) D->E F LC-MS/MS Quantification (High Signal-to-Noise) E->F

Workflow of chemoselective bioconjugation using isotope-labeled D-Met-OMe for MS quantification.

G A Complex Biological Matrix (Lysosomal Enzymes / Proteases) B L-Met-OMe (Conventional) A->B C D-Met-OMe (Isotopic Tracer) A->C D Rapid Hydrolysis & Osmotic Swelling B->D E Enzymatic Resistance & Intact Ester C->E F Signal Degradation in MS Analysis D->F G High-Fidelity Isotopic Enrichment E->G

Mechanistic logic demonstrating the enzymatic stability of D-Met-OMe versus L-Met-OMe.

References

  • A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown Source: nih.gov URL:[Link]

  • Methionine-specific nonreversible bioconjugation: Advancing precision protein modification Source: pnas.org URL:[Link]

  • Chemoselective Methionine Bioconjugation: Site-Selective Fluorine-18 Labeling of Proteins and Peptides Source: acs.org URL:[Link]

  • Responses of cultured cardiac myocytes to lysosomotropic compounds and methylated amino acids Source: biologists.com URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for D-Methionine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals This guide provides essential, immediate safety and logistical information for the handling of D-Methionine methyl ester. As your partner in laboratory safe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the handling of D-Methionine methyl ester. As your partner in laboratory safety, we aim to deliver value beyond the product itself by equipping you with the knowledge to manage this chemical compound safely and effectively. This document is designed to be a direct, procedural resource, offering step-by-step guidance for your operational questions.

Understanding the Hazard Profile
  • Skin Irritation: May cause mild to moderate irritation upon contact.[1][2]

  • Eye Irritation: Can cause serious eye irritation and redness.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust may lead to irritation of the throat and respiratory system.[1][3][4]

Given these potential hazards, a robust personal protective equipment (PPE) and handling plan is crucial.

I. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount to minimizing exposure and ensuring personal safety. The following table outlines the minimum required PPE for handling D-Methionine methyl ester.

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Safety GogglesChemical splash goggles are mandatory to protect against accidental splashes.[5] Standard safety glasses are insufficient. For tasks with a higher splash risk, a face shield worn over goggles is recommended.[5]
Hand Protection Nitrile GlovesDisposable nitrile gloves provide adequate protection for incidental contact.[1][5] For prolonged handling or in the event of a spill, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves before use and remove them immediately if contaminated.[6]
Body Protection Laboratory CoatA long-sleeved lab coat should be worn at all times to protect skin and clothing from spills.[5][7]
Respiratory Protection Fume HoodAll handling of powdered D-Methionine methyl ester and preparation of its solutions should be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[8] If a fume hood is not available, a respirator with a particle filter (P1 or N95) is required.[1]
Visualizing Your PPE Requirements

PPE_Workflow cluster_ppe Essential Personal Protective Equipment Goggles Chemical Splash Goggles Gloves Nitrile Gloves Coat Lab Coat Hood Fume Hood / Respirator Researcher Researcher Task Handling D-Methionine methyl ester Researcher->Task Initiates Task Task->Goggles Requires Task->Gloves Requires Task->Coat Requires Task->Hood Requires

Caption: Essential PPE for handling D-Methionine methyl ester.

II. Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical for both safety and experimental integrity.

Preparation and Weighing
  • Step 1: Designate a Work Area. Conduct all work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Step 2: Assemble PPE. Before handling the compound, don all required PPE as outlined in the table above.

  • Step 3: Weighing. If working with the solid form, carefully weigh the desired amount in the fume hood to minimize dust generation. Use anti-static and spark-proof equipment where possible.[3]

Solution Preparation
  • Step 1: Add Solvent. Slowly add the desired solvent to the solid D-Methionine methyl ester.

  • Step 2: Dissolution. Gently swirl or stir the mixture to dissolve the solid. Avoid splashing.

  • Step 3: Labeling. Clearly label the container with the chemical name, concentration, date, and your initials.

Visualizing the Handling Workflow

Handling_Workflow Start Start: Gather Materials & Don PPE Weigh Weigh Solid in Fume Hood Start->Weigh Proceed to Dissolve Prepare Solution in Fume Hood Weigh->Dissolve If making solution Use Use in Experiment Weigh->Use If using solid directly Dissolve->Use End End: Decontaminate & Dispose Use->End Upon completion

Caption: Step-by-step workflow for handling D-Methionine methyl ester.

III. Spill and Emergency Procedures

Accidents can happen. Being prepared is key to mitigating risks.

  • Minor Spill (Solid):

    • Ensure proper PPE is worn.

    • Gently sweep up the spilled solid, avoiding dust creation.[1]

    • Place the material into a labeled, sealable container for hazardous waste disposal.[1]

    • Clean the spill area with soap and water.

  • Minor Spill (Liquid):

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Place the contaminated absorbent material into a labeled, sealable container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[9] Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[2] If breathing is difficult, administer oxygen. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting.[9] Rinse mouth with water. Seek immediate medical attention.

IV. Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.

  • Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.[2] Do not dispose of down the drain.[1]

  • Contaminated Materials: Any materials that have come into contact with D-Methionine methyl ester (e.g., gloves, weigh boats, pipette tips) should be considered contaminated and disposed of in a designated hazardous waste container.[8]

  • Solutions: Collect all aqueous and organic solutions containing D-Methionine methyl ester in separate, appropriately labeled hazardous waste containers.

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and procedures.

V. Storage

  • Store D-Methionine methyl ester in a tightly closed container in a cool, dry, and well-ventilated place.[2][4]

  • Keep it away from strong oxidizing agents and strong acids.[1]

  • For long-term stability, refrigeration may be recommended.[2][4]

By adhering to these guidelines, you can confidently and safely handle D-Methionine methyl ester in your research endeavors. Your commitment to safety is a commitment to the integrity of your work and the well-being of your colleagues.

References

  • Safety Data Sheet DL-METHIONINE. (2017).
  • SAFETY DATA SHEET - Fisher Scientific. (2025).
  • Safety Data Sheet - CymitQuimica. (2024).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009).
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).
  • Personal protective equipment for handling Amino-PEG6-amine - Benchchem. (n.d.).
  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno. (n.d.).

Sources

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